2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-9-3-6-2-8-4-7(6)10-5/h3,8H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAFDHOWTMRUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447245 | |
| Record name | 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787541-88-2 | |
| Record name | 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine chemical structure and nomenclature
An In-Depth Technical Guide to 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: A Privileged Scaffold for Kinase Inhibition
Abstract
The pyrrolo[3,4-d]pyrimidine nucleus represents a significant "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to effectively interact with a multitude of ATP-binding sites in the human kinome. This guide provides a detailed technical overview of a specific derivative, this compound, for researchers and drug development professionals. We will dissect its chemical nomenclature and structure, outline its key physicochemical properties, present a representative synthetic methodology, and delve into the well-established biological activity of the core scaffold as a potent kinase inhibitor, with a particular focus on the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).
Introduction: The Pyrrolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry
The fusion of a pyrrole ring with a pyrimidine ring gives rise to the pyrrolopyrimidine system, a heterocyclic scaffold that is a cornerstone of modern drug discovery.[1] Their success as pharmacophores is largely due to their function as deazapurine bioisosteres, mimicking the natural purine ring system of adenine, a key component of adenosine triphosphate (ATP).[1] This structural mimicry provides an adaptable platform for designing potent and selective inhibitors of various kinases, which are crucial enzymes regulating a vast array of cellular processes.[1]
Derivatives of the pyrrolopyrimidine core have been successfully developed as inhibitors for numerous kinase targets, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and p38 kinase, leading to their investigation in oncology, inflammation, and beyond.[2][3][4] The specific isomer, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, has recently emerged as a particularly promising scaffold for targeting key regulators of the DNA Damage Response (DDR), such as ATR kinase.[5] Inhibition of the DDR pathway is a clinically validated strategy to enhance the efficacy of DNA-damaging agents like chemotherapy and radiation, making scaffolds of this nature highly valuable for the development of novel cancer therapeutics.[6]
Chemical Structure and Nomenclature
The formal IUPAC name, This compound , precisely defines the molecule's architecture. A systematic breakdown of the nomenclature provides clarity:
-
Pyrrolo[3,4-d]pyrimidine: This is the core heterocyclic system. It indicates a pyrrole ring is fused to a pyrimidine ring. The "[3,4-d]" designation specifies the fusion points: the fusion occurs between side 'd' of the pyrimidine ring (the bond between N-3 and C-4) and the bond between positions 3 and 4 of the pyrrole ring.
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6,7-dihydro-5H- : This prefix indicates partial saturation of the ring system. The "dihydro" signifies the addition of two hydrogen atoms, specifically at positions 6 and 7 of the pyrrole moiety. The "5H" denotes that position 5 contains an indicated hydrogen atom.
-
2-methyl- : This indicates that a methyl group (-CH3) is substituted at position 2 of the pyrimidine ring.
The standard numbering of the pyrrolo[3,4-d]pyrimidine ring system begins at one of the bridgehead nitrogens and proceeds around the pyrimidine ring first, then through the pyrrole ring.
Chemical Structure of this compound Hydrochloride (Note: Image is a representation of the chemical structure)
Physicochemical Properties
A summary of the key physicochemical properties for the hydrochloride salt of the title compound is provided below. These properties are essential for assessing its potential as a drug candidate, influencing factors such as solubility, absorption, and formulation.
| Property | Value | Source(s) |
| CAS Number | 1893457-62-9 (for HCl salt) | [7] |
| Molecular Formula | C₇H₁₀ClN₃ | [7] |
| Molecular Weight | 171.63 g/mol | [7] |
| SMILES Code | CC1=NC=C2CNCC2=N1.Cl | [7] |
| Physical Form | Solid | Vendor Data |
| Storage Conditions | Inert atmosphere, room temperature | Vendor Data |
Synthesis and Characterization
Causality Behind Experimental Choices: The chosen strategy involves the initial formation of the pyrimidine ring by condensing a β-ketoester equivalent with acetamidine, a common and robust method for pyrimidine synthesis. The subsequent steps focus on installing the necessary functionality to form the fused pyrrole ring via intramolecular cyclization, a highly efficient process for constructing bicyclic systems. Protection/deprotection steps are included to prevent unwanted side reactions and ensure regioselectivity.
Representative Experimental Protocol
Step 1: Synthesis of Ethyl 2-methylpyrimidine-4-carboxylate
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To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) and acetamidine hydrochloride (1.0 eq).
-
Reflux the mixture for 12-18 hours, monitoring by TLC for the consumption of starting materials.
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Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure. The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which is purified by column chromatography.
Step 2: Reduction of the Ester to 2-methyl-4-(hydroxymethyl)pyrimidine
-
Dissolve the pyrimidine ester from Step 1 (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction at 0 °C by sequential addition of water, 15% NaOH solution, and water again.
-
Filter the resulting solids and wash thoroughly with THF. The combined filtrate is dried and concentrated to afford the alcohol.
Step 3: Chlorination to 4-(chloromethyl)-2-methylpyrimidine
-
Dissolve the alcohol from Step 2 (1.0 eq) in dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-3 hours until completion.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield the chloride.
Step 4: Formation of the Pyrrolo[3,4-d]pyrimidine Ring
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React the chloride from Step 3 with a suitable N-protected glycine ethyl ester equivalent under basic conditions to form the diester intermediate.
-
Induce intramolecular Dieckmann condensation using a strong base like sodium hydride (NaH) in an aprotic solvent like THF.
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The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions.
-
Finally, reduction of the resulting lactam carbonyl and deprotection yields the target this compound.
Synthetic Workflow Diagram
Caption: Representative workflow for the synthesis of the target scaffold.
Biological Activity and Mechanism of Action
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has been identified as a potent inhibitor of ATR kinase.[5] ATR is a master regulator kinase in the DDR pathway, activated by single-stranded DNA breaks that occur during replication stress—a common feature of cancer cells.[5] Once activated, ATR phosphorylates a cascade of downstream proteins, including the checkpoint kinase Chk1, to arrest the cell cycle and allow time for DNA repair.[6] Inhibiting ATR prevents this repair process, leading to the accumulation of catastrophic DNA damage and subsequent cell death, a phenomenon known as synthetic lethality. This makes ATR inhibitors powerful potential anticancer agents, particularly in combination with therapies that induce DNA damage.
A recent study reported a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of highly potent ATR inhibitors.[5] While data for the specific 2-methyl derivative is not available, the study provides compelling evidence for the scaffold's activity.
Biological Activity of a Representative Analog
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Source |
| 5g | ATR Kinase | Biochemical | 0.007 | [5] |
Compound 5g is a closely related analog from the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine series.
The extremely low nanomolar IC₅₀ value for compound 5g highlights the exceptional potency of this scaffold against ATR kinase.[5] Such compounds were shown to effectively reduce the phosphorylation of ATR's downstream targets in cellular assays, confirming their mechanism of action.[5]
ATR Signaling Pathway and Point of Inhibition
Caption: Inhibition of the ATR signaling pathway by a pyrrolopyrimidine agent.
Applications in Drug Discovery
The demonstrated potency of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold against ATR kinase positions it as a highly attractive starting point for the development of novel anticancer therapeutics. The key applications for such compounds include:
-
Monotherapy in Tumors with High Replication Stress: Cancers with inherent genomic instability and high levels of replication stress may be particularly vulnerable to ATR inhibition as a standalone treatment.
-
Combination Therapy: The primary application is in combination with conventional DNA-damaging agents (e.g., cisplatin, gemcitabine) or with radiotherapy. By disabling the DNA repair mechanism, ATR inhibitors can dramatically sensitize cancer cells to these treatments, potentially lowering required doses and reducing toxicity.
-
Targeting PARP Inhibitor Resistance: In some cancers, resistance to PARP inhibitors can be overcome by co-treatment with an ATR inhibitor, representing another promising combination strategy.
The 2-methyl substituent on the pyrimidine ring of the title compound offers a vector for chemical modification to fine-tune properties such as selectivity, potency, and pharmacokinetics (ADME), making it an ideal core for a focused drug discovery program.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. Its structural similarity to endogenous purines provides a foundation for potent kinase inhibition. As demonstrated by closely related analogs, this scaffold is capable of inhibiting ATR kinase with high potency, a critical target in the DNA Damage Response pathway. This positions the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core as a valuable framework for the design and development of next-generation anticancer agents, particularly for use in combination therapies. Further exploration and optimization of this scaffold are warranted to fully realize its clinical potential.
References
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Scott, J. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Shaveta, et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Available at: [Link]
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PubMed. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry. Available at: [Link]
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MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
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Pet Friendly Chemicals. (2026). This compound Hydrochloride. Available at: [Link]
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Charrier, J-D., et al. (2011). Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
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NIH. (2014). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Dabrafenib (CAS 787541-88-2): A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Dabrafenib (CAS 787541-88-2), a potent and selective inhibitor of BRAF kinases. Developed for researchers, scientists, and drug development professionals, this document synthesizes key information on its physicochemical properties, mechanism of action, experimental applications, and clinical significance.
Core Compound Identity and Properties
Dabrafenib, also known by its development code GSK2118436, is an orally bioavailable small molecule that has emerged as a critical therapeutic agent in oncology.[1] Its primary application is in the treatment of cancers harboring specific mutations in the BRAF gene.[2]
Physicochemical and Pharmacokinetic Profile
A comprehensive understanding of Dabrafenib's properties is fundamental to its application in both research and clinical settings. Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 787541-88-2 | [3] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [3] |
| Molar Mass | 519.56 g·mol⁻¹ | [3] |
| Absolute Bioavailability | 95% | [4] |
| Tmax (Time to Peak Plasma Concentration) | 2 hours | [4] |
| Cmax (Mean Maximum Plasma Concentration) | 806 ng/mL (for 150 mg dose) | [4] |
| AUC (Geometric Mean Area Under the Curve) | 2619 ng·h/mL (for 150 mg dose) | [4] |
| Protein Binding | 99.7% | PubChem |
| Metabolism | Primarily hepatic, via CYP2C8 and CYP3A4 | [5] |
| Elimination Half-Life | ~8 hours | PubChem |
Note: Pharmacokinetic parameters can vary based on patient-specific factors.
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib is a selective, ATP-competitive inhibitor of RAF kinases, with particular potency against mutated forms of BRAF.[6] The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival.[7] In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth.[8][9]
Dabrafenib functions by binding to the ATP-binding site of mutant BRAF, thereby inhibiting its kinase activity.[10] This action prevents the downstream phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[11]
Caption: Dabrafenib inhibits mutant BRAF, blocking MAPK signaling.
Kinase Selectivity Profile
The efficacy of a targeted inhibitor is intrinsically linked to its selectivity. Dabrafenib exhibits high potency against BRAF V600 mutations while showing less activity against wild-type BRAF and other kinases. This selectivity minimizes off-target effects.
| Kinase | IC₅₀ (nM) | Source |
| BRAF V600E | 0.6 | [12] |
| BRAF V600K | 0.5 | Cell Signaling Technology |
| BRAF V600D | 1.84 | PubChem |
| Wild-type BRAF | 3.2 | Cell Signaling Technology |
| c-RAF | 5.0 | [12] |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro.
Experimental Protocols for In Vitro Research
The following protocols are provided as a guide for researchers investigating the effects of Dabrafenib in a laboratory setting. It is imperative to adapt these protocols based on the specific cell lines and experimental conditions.
Cell Viability Assay (MTS/MTT Assay)
This protocol outlines a standard procedure to assess the effect of Dabrafenib on the proliferation of cancer cell lines.
Workflow:
Caption: Workflow for a cell viability assay with Dabrafenib.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A375 melanoma cells with BRAF V600E mutation) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare a stock solution of Dabrafenib in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of Dabrafenib. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is designed to qualitatively and quantitatively assess the inhibition of MEK and ERK phosphorylation by Dabrafenib.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of Dabrafenib for 1-2 hours.[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-MEK, and total MEK overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for ERK and MEK at different Dabrafenib concentrations.
Clinical Applications and Combination Therapies
Dabrafenib was first approved by the FDA in 2013 for the treatment of unresectable or metastatic melanoma with the BRAF V600E mutation.[7] Its indications have since expanded to include other cancers with BRAF V600 mutations.
A significant advancement in the clinical use of Dabrafenib has been its combination with the MEK inhibitor, Trametinib.[7] This dual-targeting approach has demonstrated improved efficacy and delayed the onset of resistance compared to Dabrafenib monotherapy.[7] The combination therapy not only enhances the anti-tumor response but also mitigates some of the side effects associated with single-agent BRAF inhibition, such as the development of cutaneous squamous cell carcinomas.[7]
The COMBI-AD clinical trial (NCT01682083) was a pivotal phase III study that evaluated the efficacy of adjuvant Dabrafenib plus Trametinib in patients with resected stage III melanoma with BRAF V600E or V600K mutations.[15][16] The final results of this trial, after a long-term follow-up, demonstrated a significant improvement in relapse-free survival and distant metastasis-free survival for the combination therapy compared to placebo.[15][16]
Mechanisms of Resistance
Despite the initial high response rates, a significant challenge in Dabrafenib therapy is the development of acquired resistance.[17] Understanding these resistance mechanisms is crucial for developing subsequent lines of treatment.
Key Mechanisms of Resistance:
-
Reactivation of the MAPK Pathway: This is the most common resistance mechanism and can occur through various alterations, including:
-
Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by activating alternative survival pathways, such as the PI3K/AKT pathway.[17]
-
Phenotypic Plasticity: Some melanoma cells can undergo a change in their phenotype, becoming less dependent on the MAPK pathway for their survival.
Caption: Major mechanisms of resistance to Dabrafenib therapy.
Synthesis Overview
The chemical synthesis of Dabrafenib is a multi-step process. While various synthetic routes have been described, a common approach involves the construction of the core thiazole ring, followed by the addition of the pyrimidine and sulfonamide moieties.[1] The synthesis often starts from commercially available building blocks and utilizes standard organic chemistry transformations. For a detailed synthetic scheme, researchers are encouraged to consult the primary literature and patents.[1]
Safety and Toxicology
The most common adverse effects associated with Dabrafenib include pyrexia, fatigue, nausea, rash, chills, headache, and arthralgia.[7] A notable side effect of BRAF inhibitor monotherapy is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to the development of secondary cutaneous squamous cell carcinomas.[7] The combination with a MEK inhibitor like Trametinib significantly reduces the incidence of these skin lesions.[7]
Conclusion
Dabrafenib has revolutionized the treatment of BRAF-mutant cancers, offering a targeted therapeutic option with significant clinical benefit. Its high selectivity and oral bioavailability make it a valuable tool for both clinical practice and preclinical research. A thorough understanding of its mechanism of action, potential for resistance, and appropriate experimental application is essential for harnessing its full potential in the ongoing efforts to combat cancer.
References
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King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS One, 8(7), e67583. [Link]
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Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]
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Holzner, S., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine, 16(6), 1589-1613. [Link]
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Tsoukalas, N., et al. (2023). Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells. In Vivo, 37(5), 2051-2059. [Link]
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Solimando, D. A., & Waddell, J. A. (2014). Drug Monographs: Dabrafenib and Trametinib. Hospital Pharmacy, 49(5), 428-435. [Link]
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Luke, J. J., & Hodi, F. S. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. Melanoma Management, 5(1), MMT03. [Link]
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Wikipedia. Dabrafenib. Wikipedia. [Link]
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Subbiah, V., et al. (2022). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. Cancers, 14(20), 5036. [Link]
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ClinicalTrials.gov. Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). U.S. National Library of Medicine. [Link]
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ClinicalTrials.gov. Dabrafenib (DRB436) Phase I/IIa, 2-part, Multi-Center, Single-Arm, Open-Label Study to Determine the Safety, Tolerability and Ph. U.S. National Library of Medicine. [Link]
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Johnson, D. B., et al. (2014). BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. Clinical Cancer Research, 20(7), 1965-1977. [Link]
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Smith, M. P., & Brunton, H. (2019). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology, 9, 1109. [Link]
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ASCO Publications. (2024). Long-term follow up for adjuvant dabrafenib plus trametinib in stage III BRAF-mutated melanoma: Final results of the COMBI-AD study. ASCO Publications. [Link]
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FCS Hematology Oncology Review. (2024). Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma. FCS Hematology Oncology Review. [Link]
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MDPI. (2023). Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review. MDPI. [Link]
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MDPI. (2024). The Use of Gene Expression Profiling and Biomarkers in Melanoma Diagnosis and Predicting Recurrence: Implications for Surveillance and Treatment. MDPI. [Link]
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Kieran, M. W., et al. (2019). A Phase I and Pharmacokinetic Study of Oral Dabrafenib in Children and Adolescent Patients with Recurrent or Refractory BRAF V600 Mutation–Positive Solid Tumors. Clinical Cancer Research, 25(22), 6646-6653. [Link]
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Ascierto, P. A., et al. (2019). Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. Cancers, 11(11), 1789. [Link]
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The Pyrrolopyrimidine Core: A Privileged Scaffold for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrrolopyrimidine scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and ability to interact with a wide array of biological targets. Its structural resemblance to the purine nucleobase allows it to function as a potent inhibitor of various enzymes, particularly kinases, which play a pivotal role in numerous disease pathologies. This guide provides a comprehensive overview of the therapeutic landscape of the pyrrolopyrimidine core, detailing its key molecular targets, structure-activity relationships, and the experimental methodologies employed in its evaluation. We will delve into its significant applications in oncology, inflammation, and infectious diseases, offering field-proven insights to guide future drug discovery and development efforts.
Introduction: The Rise of a Versatile Pharmacophore
The pyrrolopyrimidine core, specifically the 7-deazapurine isomer, is a bioisostere of adenine, the natural ligand for ATP-binding sites in many enzymes.[1] This inherent structural mimicry provides a foundational advantage for designing competitive inhibitors with high affinity and selectivity.[1] The adaptability of the pyrrolopyrimidine ring system allows for strategic chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Consequently, several pyrrolopyrimidine derivatives have gained FDA approval for treating various diseases, with many more currently in clinical trials, underscoring the therapeutic significance of this scaffold.[2]
Key Therapeutic Targets in Oncology
The dysregulation of cellular signaling pathways, often driven by aberrant kinase activity, is a hallmark of cancer. The pyrrolopyrimidine core has been extensively exploited to develop potent kinase inhibitors, emerging as a crucial tool in targeted cancer therapy.[1][2]
Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that play critical roles in cell growth, differentiation, and survival. Their aberrant activation is a common driver of tumorigenesis.
-
Discoidin Domain Receptors (DDRs): DDRs are RTKs that are activated by collagen and are implicated in cell adhesion, migration, and invasion.[3][4] Pyrrolopyrimidine derivatives have been designed to target the DDR2 active site, demonstrating potent antitumor activity, particularly in colon cancer models.[3][4] Molecular docking studies have revealed that these compounds form key hydrogen bonds and hydrophobic interactions within the DDR2 binding cavity, leading to its inhibition.[3][4]
Non-Receptor Tyrosine Kinases
These cytosolic kinases are crucial mediators of intracellular signaling cascades.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to cytokine-mediated immune responses and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory disorders. Novel pyrrolopyrimidine derivatives have been synthesized to target JAK1 and JAK2, exhibiting significant anticancer activity against breast cancer, chronic myeloid leukemia, and colorectal carcinoma cell lines.[5][6]
Serine/Threonine Kinases
This class of kinases plays a vital role in cell cycle progression, apoptosis, and metabolism.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. Pyrrolopyrimidine derivatives have been designed to target CDK4, demonstrating efficacy in various cancer cell lines.[5]
-
Akt (Protein Kinase B): The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Pyrrolopyrimidine-based inhibitors of all three Akt isoforms have been developed, showing potent inhibition of downstream signaling in cancer cells.[7]
A Novel Anticancer Mechanism: Disruption of the Perinucleolar Compartment (PNC)
The perinucleolar compartment (PNC) is a subnuclear body whose prevalence is positively correlated with cancer progression and metastatic potential.[8] A high-throughput screening campaign identified a series of pyrrolopyrimidine compounds that selectively reduce PNC prevalence in cancer cells at submicromolar concentrations without affecting cell viability.[8] This led to the discovery of metarrestin, a bioavailable analog with potent antimetastatic activity currently in a phase 1 clinical trial.[8]
Targeting One-Carbon Metabolism
Mitochondrial and cytosolic one-carbon metabolism provides essential building blocks for nucleotide synthesis and is crucial for cancer cell proliferation.[9] Novel pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target key enzymes in this pathway:
-
Serine Hydroxymethyltransferase (SHMT) 1 and 2: These enzymes are critical for the interconversion of serine and glycine and the production of one-carbon units.[9]
-
Purine Biosynthetic Enzymes: Pyrrolopyrimidine derivatives also inhibit β-glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase.[9]
These multi-targeted agents have demonstrated broad-spectrum antitumor efficacy in preclinical models of lung, colon, and pancreatic cancer.[9]
Pyrrolopyrimidines in Inflammatory Diseases
Chronic inflammation is a key contributor to a multitude of debilitating diseases. The pyrrolopyrimidine scaffold has been successfully utilized to develop potent anti-inflammatory agents.[2][10][11]
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins.[10][12] Novel fused pyrrolopyrimidine derivatives have been synthesized and shown to be potent and selective inhibitors of COX-2.[10][12] These compounds have demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage models.[10][11]
Toll-Like Receptor (TLR) Modulation
TLRs are pattern recognition receptors that play a crucial role in the innate immune response and the induction of inflammatory signaling cascades.[10][11] Pyrrolopyrimidine derivatives have been investigated for their ability to modulate TLR signaling, particularly TLR-2 and TLR-4, thereby reducing the release of pro-inflammatory cytokines.[10][11]
Dual COX-2/ACE2 Inhibition
Angiotensin-converting enzyme 2 (ACE2) has been identified as a key receptor for viral entry, and its modulation can impact inflammatory pathways.[12] A new series of pyrrolopyrimidine derivatives has been developed as dual-target inhibitors of COX-2 and ACE2, offering a promising therapeutic approach for controlling inflammation, particularly in the context of viral infections.[12]
Antiviral and Antiparasitic Applications
The versatility of the pyrrolopyrimidine core extends to the development of agents against infectious diseases.[2]
Antiviral Activity
Pyrrolopyrimidine derivatives have shown promise as antiviral agents. For instance, novel pyrrolo[2,3-d]pyrimidine and related derivatives have exhibited significant antiviral activity against Rotavirus and Coxsackievirus B4, which are common causes of viral gastroenteritis.[13]
Antiparasitic Activity
"Bumped kinase inhibitors" (BKIs) based on the pyrrolopyrimidine scaffold have been developed to target Cryptosporidium parvum calcium-dependent protein kinase 1 (CDPK1), an essential enzyme for the parasite's survival.[14][15] These BKIs have shown improved efficacy in preclinical models of cryptosporidiosis compared to earlier generation inhibitors.[14]
Experimental Protocols and Methodologies
General Synthesis of Pyrrolopyrimidine Derivatives
The synthesis of pyrrolopyrimidine derivatives often involves multi-step reactions. A common starting material is 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[5] The synthesis proceeds through sequential steps of intermediate formation and coupling reactions to yield a diverse array of derivatives.[5] Another approach involves the ipso-imination of tricyclic pyrrolo[2,3-d]pyrimidinones via carbonyl-amine condensation, followed by electrophilic aromatic halogenation to introduce further diversity.[3]
Example Synthetic Step: Carbonyl-Amine Condensation [3]
-
To a solution of the tricyclic pyrrolo[2,3-d]pyrimidinone (1.0 eq) and an appropriate aromatic amine (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 2-methoxypyridine (1.1 eq).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (2.0 eq) dropwise.
-
Stir the reaction mixture for 1 hour at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with an aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrrolo[2,3-d]pyrimidine-imine.
In Vitro Cytotoxicity Assay
The antitumor activity of synthesized compounds is typically evaluated using a panel of human cancer cell lines.
Protocol: MTT Assay [3]
-
Seed human cancer cells (e.g., HeLa, MCF-7, HT-29) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized pyrrolopyrimidine derivatives (e.g., ranging from 0.001 to 50 µM) for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere. A known anticancer drug, such as doxorubicin, is used as a positive control.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Anti-inflammatory Assay
The anti-inflammatory potential of pyrrolopyrimidine derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators in stimulated immune cells.
Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages [10][11]
-
Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Molecular Docking Studies
Computational docking simulations are employed to predict the binding mode of the synthesized compounds within the active site of their target proteins.
Workflow: Molecular Docking [3][4][5]
-
Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.
-
Ligand Preparation: Generate the 3D structure of the pyrrolopyrimidine derivative and minimize its energy using a suitable force field.
-
Grid Generation: Define the binding site on the protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.
-
Docking: Dock the prepared ligand into the defined binding site using software such as Schrödinger's Glide or AutoDock.
-
Analysis: Analyze the docking poses based on their docking scores and visually inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein's active site residues.
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of pyrrolopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Anticancer Activity: For DDR2 inhibitors, the presence of a bromine substituent at the C-4 position of a phenyl ring and an azepine side-ring has been shown to enhance antitumor activity against colon cancer cells.[3][4] In contrast, for some JAK inhibitors, specific substitutions on the N-aryl group are crucial for activity.[5]
-
Anti-inflammatory Activity: The anti-inflammatory potency of pyrrolopyrimidine derivatives targeting COX-2 is influenced by the substituents on the pyrrole and pyrimidine rings. Specific substitutions can enhance selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects.
Data Presentation
Table 1: In Vitro Cytotoxic Activity of Tricyclic Pyrrolo[2,3-d]pyrimidines [3]
| Compound | R₁ | R₂ | X | n | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 8a | Cl | H | - | 1 | ≥50 | ≥50 | 19.22 ± 0.91 |
| 8f | Br | H | - | 2 | ≥50 | ≥50 | 4.55 ± 0.23 |
| 8g | Br | F | - | 2 | ≥50 | ≥50 | 4.01 ± 0.20 |
| 10a | Cl | - | Cl | 1 | 22.77 ± 0.98 | 27.52 ± 1.07 | 24.66 ± 1.13 |
| 10e | Br | - | Br | 2 | ≥50 | ≥50 | 15.97 ± 0.75 |
| DOX | - | - | - | - | 0.94 ± 0.016 | 0.18 ± 0.011 | 0.82 ± 0.029 |
n represents the number of methylene groups in the cycloalkane ring.
Visualizations
Caption: Inhibition of the DDR2 signaling pathway by a pyrrolopyrimidine derivative.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Conclusion and Future Perspectives
The pyrrolopyrimidine core has unequivocally established itself as a cornerstone in modern drug discovery. Its ability to effectively target a diverse range of enzymes and receptors has led to significant advancements in the treatment of cancer, inflammatory conditions, and infectious diseases. The ongoing exploration of novel derivatives and the elucidation of new biological targets continue to expand the therapeutic potential of this remarkable scaffold. Future research will likely focus on the development of next-generation pyrrolopyrimidine-based drugs with enhanced selectivity, improved pharmacokinetic profiles, and the ability to overcome drug resistance. The integration of computational drug design with innovative synthetic strategies will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
References
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Al-Ostoot, F. H., Al-Tel, T. H., Al-Sanea, M. M., & Al-Salahat, K. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 1-18. [Link]
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Al-Ostoot, F. H., Al-Tel, T. H., Al-Sanea, M. M., & Al-Salahat, K. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. [Link]
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(2024). Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. ResearchGate. [Link]
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Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(12), 8303–8331. [Link]
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Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1879–1896. [Link]
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Gangjee, A., et al. (2020). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 19(2), 457–468. [Link]
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Reddy, T. S., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 150, 107867. [Link]
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Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Taylor & Francis Online. [Link]
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(2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. ResearchGate. [Link]
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(n.d.). Anticancer drugs with pyrrolopyrimidine nucleus. ResearchGate. [Link]
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Sayed, A. I., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry, 12, 1387677. [Link]
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Mohamed, M. S., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 102–114. [Link]
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Wang, Y., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128456. [Link]
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(n.d.). Structure-activity relationship of pyrrolo-pyrimidine derivatives. ResearchGate. [Link]
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Choi, R., et al. (2021). Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis. ACS Infectious Diseases, 7(4), 834–843. [Link]
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Sayed, A. I., et al. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers. [Link]
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Choi, R., et al. (2021). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. PMC. [Link]
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Kallan, N. C., et al. (2011). Discovery of pyrrolopyrimidine inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 21(10), 2845–2848. [Link]
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Shaveta, G., & Meenakshi, K. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 213–271. [Link]
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(n.d.). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. [Link]
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Methodological & Application
Application Notes: The Strategic Utility of 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in Kinase Inhibitor Synthesis
Abstract
The pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to the natural ATP ligand, adenine. This structural mimicry makes it an effective platform for the design of potent kinase inhibitors.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , in the synthesis of targeted pharmaceutical agents, with a particular focus on the development of Polo-like Kinase 1 (PLK1) inhibitors. We will explore the rationale behind its synthetic route, provide detailed experimental protocols, and discuss its application in the construction of therapeutically relevant molecules.
Introduction: The Versatility of the Pyrrolo[3,4-d]pyrimidine Core
The pyrrolopyrimidine ring system is a recurring motif in a multitude of biologically active compounds and is central to the structure of numerous natural products and synthetic drugs.[2] Its inherent ability to interact with the ATP-binding sites of kinases has led to its extensive exploration in the development of inhibitors for various therapeutic targets, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[3][4][5] The dihydro-pyrrolo[3,4-d]pyrimidine core, in particular, offers a three-dimensional structure that can be strategically modified to enhance selectivity, potency, and pharmacokinetic properties.[1]
The 2-methyl substituted variant, This compound , serves as a crucial building block in this context. The methyl group at the 2-position can influence binding affinity and selectivity, while the secondary amine in the pyrrolidine ring provides a convenient handle for further functionalization, allowing for the introduction of various side chains to target specific pockets within the kinase active site.
Synthesis of the Intermediate: A Plausible and Efficient Route
While multiple synthetic strategies for pyrrolopyrimidines exist, a common and effective approach involves the condensation of a substituted aminopyrrole with a suitable pyrimidine precursor. The following protocol outlines a representative synthesis of this compound, adapted from established methodologies for related compounds.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target intermediate.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3-Amino-4-cyanopyrrolidine dihydrochloride
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-cyanopyrrolidine dihydrochloride (1 equivalent) and acetamidine hydrochloride (1.1 equivalents).
-
Solvent and Base Addition: Add anhydrous ethanol to the flask to create a slurry. Under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of sodium ethoxide (2.5 equivalents) in anhydrous ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 9:1).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: To the resulting residue, add water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Crystallization: The crude product can be further purified by crystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure this compound.
Characterization of the Intermediate
The structure and purity of the synthesized intermediate should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | Peaks corresponding to the methyl protons, the methylene protons of the pyrrolidine ring, and the pyrimidine proton. |
| ¹³C NMR | Resonances for the methyl carbon, the methylene carbons of the pyrrolidine ring, and the carbons of the pyrimidine and pyrrole rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound (C₇H₉N₃, M.W. 135.17 g/mol ). |
| Purity (HPLC) | >95% purity is recommended for use in subsequent pharmaceutical synthesis. |
Application in the Synthesis of a Polo-like Kinase 1 (PLK1) Inhibitor
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[6] Its overexpression is a hallmark of many human cancers, making it an attractive target for cancer therapy.[2][7] The following section details the use of this compound as a key intermediate in the synthesis of a potent and selective PLK1 inhibitor.
Rationale for Targeting PLK1
PLK1 is involved in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[6] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.[8] The development of small molecule inhibitors targeting the ATP-binding site of PLK1 is a promising therapeutic strategy.[9]
Synthetic Strategy for a PLK1 Inhibitor
The secondary amine of the this compound intermediate provides a nucleophilic center for coupling with a suitably functionalized pyrimidine core. A common strategy involves a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Synthesis of a PLK1 inhibitor.
Detailed Experimental Protocol: Synthesis of a Representative PLK1 Inhibitor
Materials:
-
This compound
-
2-Chloro-N-(4-fluorophenyl)-5-methyl-4-pyrimidinamine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a reaction vial, combine this compound (1 equivalent) and 2-chloro-N-(4-fluorophenyl)-5-methyl-4-pyrimidinamine (1.1 equivalents).
-
Solvent and Base Addition: Add NMP as the solvent, followed by the addition of DIPEA (2 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of a suitable eluent system (e.g., hexanes:ethyl acetate or dichloromethane:methanol) to afford the pure PLK1 inhibitor.
In Vitro Evaluation of the Synthesized Inhibitor
The synthesized compound should be evaluated for its biological activity against PLK1 and its selectivity against other kinases.
PLK1 Kinase Assay
The inhibitory activity of the compound against PLK1 can be determined using a variety of commercially available kinase assay kits. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, should be determined.
Cellular Proliferation Assay
The anti-proliferative effects of the compound can be assessed in various cancer cell lines known to overexpress PLK1. A standard MTT or CellTiter-Glo assay can be used to determine the GI₅₀ (concentration for 50% growth inhibition).
| Assay | Purpose | Typical Readout |
| PLK1 Kinase Assay | To determine the direct inhibitory effect of the compound on PLK1 activity. | IC₅₀ value |
| Cellular Proliferation | To assess the compound's ability to inhibit the growth of cancer cells. | GI₅₀ value |
| Kinase Selectivity Panel | To evaluate the selectivity of the compound against a panel of other kinases. | % Inhibition at a fixed concentration |
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. Its strategic use allows for the efficient synthesis of a diverse range of kinase inhibitors. The protocols and application examples provided in this note serve as a comprehensive guide for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics targeting kinases such as PLK1. The adaptability of this scaffold, coupled with its favorable biological properties, ensures its continued importance in the quest for new and effective treatments for cancer and other diseases.
References
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters.
-
Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters.
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate.
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed.
-
Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Biochemical Pharmacology.
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Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry.
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The Role of Polo-like Kinase 1 in Carcinogenesis: Cause or Consequence? Cancer Research.
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Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate.
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Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Discovery of 5,7-Dihydro-6 H -pyrrolo[2,3- d ]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ResearchGate.
-
Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry.
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6,7-Dihydro-5H-pyrrolo(2,3-d)pyrimidine. PubChem.
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Polo-like kinase 1 is related with malignant characteristics and inhibits macrophages infiltration in glioma. Journal of Translational Medicine.
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Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A.
-
Polo-like kinase 1 (PLK1) signaling in cancer and beyond. ResearchGate.
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Application Notes and Protocols for High-Throughput Screening of Pyrrolo[3,4-d]pyrimidine Libraries
Introduction: The Therapeutic Promise of the Pyrrolo[3,4-d]pyrimidine Scaffold
The pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potent and often selective inhibition of various protein kinases.[1][2] As bioisosteres of purines, these compounds effectively compete with ATP at the kinase catalytic site, making them attractive candidates for the development of targeted therapies, particularly in oncology.[2] Dysregulation of protein kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Key kinase families implicated in cancer and actively targeted by pyrrolo[3,4-d]pyrimidine derivatives and related scaffolds include Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Polo-like Kinases (PLK).[3][4][5] High-throughput screening (HTS) of diverse pyrrolo[3,4-d]pyrimidine libraries is therefore a critical first step in identifying novel and potent kinase inhibitors for further drug development.
This guide provides a comprehensive overview of the principles and detailed protocols for conducting HTS campaigns with pyrrolo[3,4-d]pyrimidine libraries. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and efficient screening funnels for the discovery of next-generation kinase inhibitors.
I. The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process that begins with careful planning and assay development, progresses through primary and secondary screening, and culminates in the identification and validation of promising "hit" compounds. The overall workflow is designed to efficiently sift through large compound libraries to find those with the desired biological activity.
Figure 1: High-Throughput Screening Workflow. A schematic representation of the key phases and decision points in a typical HTS campaign for kinase inhibitors.
II. Assay Development and Validation: The Foundation of a Successful Screen
The selection and rigorous validation of the primary screening assay are paramount to the success of any HTS campaign. The goal is to develop a robust, reproducible, and cost-effective assay that can be miniaturized for high-throughput formats (e.g., 384- or 1536-well plates).
A. Biochemical Assays: Probing Direct Kinase Inhibition
Biochemical assays directly measure the enzymatic activity of the target kinase and its inhibition by test compounds. These assays are essential for identifying compounds that interact directly with the kinase of interest. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen® are two commonly employed homogenous (no-wash) assay formats that are well-suited for HTS.
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor® 647-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., Aurora A, PLK1, EGFR)
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Alexa Fluor® 647 conjugate
-
Test compounds (pyrrolo[3,4-d]pyrimidine library) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate using an acoustic dispenser. This results in a final assay concentration of 10 µM.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and biotinylated substrate in kinase assay buffer. Dispense 5 µL of this mix into each well.
-
Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
Detection: Prepare a detection mix containing the Eu-labeled antibody and Streptavidin-Alexa Fluor® 647 in a suitable buffer (e.g., TR-FRET dilution buffer). Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm (Eu) and 665 nm (Alexa Fluor® 647). The TR-FRET signal is typically expressed as the ratio of the acceptor to donor emission.
B. Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on cellular processes. For kinase inhibitors, a common and robust cell-based assay is the assessment of cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., A549 for EGFR, HeLa for Aurora/PLK1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Test compounds (pyrrolo[3,4-d]pyrimidine library) dissolved in DMSO
-
Positive control (e.g., a known cytotoxic agent)
-
384-well clear-bottom cell culture plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 384-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Perform serial dilutions of the pyrrolo[3,4-d]pyrimidine compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. A typical concentration range for a primary screen is a single high concentration (e.g., 10 µM), while for dose-response curves, a range from 0.01 to 100 µM is common.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
C. Assay Validation: Ensuring Data Quality with the Z'-Factor
Before embarking on a full-scale HTS, the chosen assay must be validated to ensure its quality and reliability. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[6] It reflects the dynamic range of the assay signal and the data variation associated with the signal measurements.
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay[7][8] |
| 0 to 0.5 | Marginal assay, may require optimization[7][8] |
| < 0 | Unsuitable for HTS[8] |
Table 1: Interpretation of Z'-Factor Values.
A Z'-factor greater than 0.5 is generally considered the benchmark for a robust and reliable HTS assay.[7][8]
III. Data Analysis and Hit Prioritization
The vast amount of data generated from an HTS campaign requires systematic analysis to identify true "hits" and prioritize them for further investigation.
A. Primary Screen Data Analysis
In a primary screen, compounds are typically tested at a single high concentration. The activity of each compound is often expressed as a percentage of inhibition or a Z-score. The Z-score measures how many standard deviations a compound's activity is from the mean activity of the plate.
Z-score = (x - μ) / σ
Where:
-
x = raw measurement for the compound
-
μ = mean of all sample measurements on the plate
-
σ = standard deviation of all sample measurements on the plate
A common hit selection threshold is a Z-score of ≤ -3 or ≥ 3, depending on whether an inhibitor or activator is being sought.
B. Dose-Response and IC₅₀ Determination
Confirmed hits from the primary screen are then subjected to dose-response analysis to determine their potency. Compounds are tested over a range of concentrations, and the resulting data are fitted to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Figure 2: Illustrative Dose-Response Curve. This graph shows the relationship between inhibitor concentration and the percentage of inhibition, from which the IC₅₀ value is derived.
C. Hit Validation and Prioritization
Hits are prioritized based on several criteria, including potency (low IC₅₀), efficacy (maximal inhibition), and structure-activity relationships (SAR). It is also crucial to perform secondary assays to confirm the mechanism of action and rule out false positives. Orthogonal assays, which use a different detection technology, are valuable for confirming on-target activity. Cellular thermal shift assays (CETSA) can be employed to verify direct target engagement in a cellular context.
IV. Data Presentation: Quantitative Analysis of Pyrrolopyrimidine Derivatives
The following tables summarize representative data for pyrrolopyrimidine derivatives against various kinase targets. It is important to note that the specific scaffold (e.g., pyrrolo[2,3-d]pyrimidine vs. pyrazolo[3,4-d]pyrimidine) can significantly influence activity and selectivity.
| Compound Series | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | EGFR | 2.8 - 9.0 | [3] |
| Pyrrolo[2,3-d]pyrimidine | EGFR (T790M mutant) | 0.21 | [9] |
| Pyrrolo[2,3-d]pyrimidine | Aurora A | 0.74 | [10] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 34 - 135 | [4] |
| Pyrrolo[2,3-d]pyrimidine | PAK4 | 1.8 - 1860 |
Table 2: Biochemical Potency of Pyrrolopyrimidine Derivatives.
| Compound Series | Cell Line | Assay Type | GI₅₀/IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | NCI-60 Panel | Sulforhodamine B | 0.018 - 9.98 | [4] |
| Tricyclic Pyrrolo[2,3-d]pyrimidine | HT-29 (Colon) | MTT | 4.01 - 4.55 | [1] |
| Pyrrolo[2,3-d]pyrimidine | Various Cancer Lines | MTT | 29 - 59 | [2] |
Table 3: Cellular Activity of Pyrrolopyrimidine Derivatives.
V. Conclusion and Future Directions
High-throughput screening of pyrrolo[3,4-d]pyrimidine libraries is a powerful strategy for the discovery of novel kinase inhibitors. The protocols and principles outlined in this guide provide a framework for conducting robust and efficient HTS campaigns. By carefully developing and validating assays, systematically analyzing data, and prioritizing hits based on potency, efficacy, and selectivity, researchers can identify promising lead compounds for further optimization and development into next-generation targeted therapies. The continued exploration of the chemical space around the pyrrolo[3,4-d]pyrimidine scaffold, coupled with innovative screening approaches, holds great promise for advancing the field of kinase inhibitor drug discovery.
References
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Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health. Available at: [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
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Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. National Institutes of Health. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. Available at: [Link]
-
3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. PubMed. Available at: [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry. Available at: [Link]
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The Z prime value (Z´). BMG LABTECH. Available at: [Link]
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DOT Language. Graphviz. Available at: [Link]
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Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, 1. PubChem. Available at: [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. Available at: [Link]
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color. Graphviz. Available at: [Link]
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color. Graphviz. Available at: [Link]
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Dot Language (graph based diagrams). Medium. Available at: [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. ACS Publications. Available at: [Link]
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Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link]
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Z' Does Not Need to Be > 0.5. National Institutes of Health. Available at: [Link]
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Minimal Non-Text Contrast on Data Visualization Elements. Observable. Available at: [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Institutes of Health. Available at: [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available at: [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase.... ResearchGate. Available at: [Link]
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Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. Available at: [Link]
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Informational Graphic Contrast (Minimum). W3C. Available at: [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]
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Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed. Available at: [Link]
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Calculating a Z-factor to assess the quality of a screening assay.. GraphPad. Available at: [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. Available at: [Link]
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Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening using adult dorsal root ganglion neurons. PubMed. Available at: [Link]
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provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays.. ResearchGate. Available at: [Link]
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In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. National Institutes of Health. Available at: [Link]
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Outlining the Speed of High-Throughput Screening (HTS) by Cytometry Workflows. YouTube. Available at: [Link]
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A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. Available at: [Link]
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Application Notes & Protocols: Streamlining Pyrrolo[2,3-d]pyrimidine Synthesis via Buchwald-Hartwig Cross-Coupling
Introduction: The Strategic Importance of Pyrrolo[2,3-d]pyrimidines and C-N Bond Formation
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to its incorporation into numerous therapeutic agents, including potent inhibitors of protein kinases, antifolates for cancer treatment (e.g., Pemetrexed), and antiviral compounds.[1][2] The biological activity of these molecules is profoundly influenced by the substituents on the heterocyclic core, particularly nitrogen-containing functional groups.
Traditionally, the synthesis of N-substituted pyrrolo[2,3-d]pyrimidines has relied on nucleophilic aromatic substitution (SNAr). However, this method is often hampered by a limited substrate scope and the need for harsh reaction conditions, especially when dealing with electron-rich amines or unactivated heterocyclic halides. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[3][4] This powerful transformation offers a versatile and efficient pathway for coupling a vast range of amines with aryl and heteroaryl halides or pseudohalides under relatively mild conditions.[4][5]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of functionalized pyrrolo[2,3-d]pyrimidines. We will dissect the reaction mechanism, detail the critical parameters for success, offer a robust experimental protocol, and provide field-proven troubleshooting advice for researchers, scientists, and drug development professionals.
The Engine of C-N Bond Formation: The Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination. Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The cycle initiates with the reaction of a low-coordinate, electron-rich Pd(0) complex with the halo-pyrrolo[2,3-d]pyrimidine (Ar-X). The palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. This step is often rate-limiting, particularly for less reactive aryl chlorides.[8]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, displacing the halide. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the new C-N bond, releasing the desired N-arylpyrrolopyrimidine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7]
The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of both oxidative addition and reductive elimination.[9]
Caption: Figure 1: The Buchwald-Hartwig Catalytic Cycle
Deconstructing the Reaction: A Guide to Component Selection
Success in Buchwald-Hartwig amination is not accidental; it is the result of deliberate and informed choices regarding each component of the reaction system.
| Component | Key Considerations & Recommendations |
| Pyrrolopyrimidine Electrophile | The reactivity of the C-X bond is crucial. For Buchwald-Hartwig reactions, the typical reactivity order is Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[6] While aryl iodides are highly reactive in other cross-couplings, they can sometimes form inhibitory iodide-bridged palladium dimers.[10] Chloro-substituted pyrrolopyrimidines are often preferred due to their lower cost and wider availability, but they represent the most challenging substrates, requiring highly active catalyst systems.[8] |
| Amine Nucleophile | A major advantage of this reaction is its broad scope, accommodating primary and secondary aliphatic and aromatic amines, as well as a wide range of N-heterocycles.[5] Sterically hindered amines may require more bulky ligands and higher temperatures to facilitate coupling. |
| Palladium Source | While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state.[6] Modern palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) are often superior as they cleanly and efficiently generate the active L-Pd(0) species upon exposure to the base, leading to more reproducible results and lower catalyst loadings.[8] |
| Ligand | This is the most critical parameter. The evolution from simple phosphines (e.g., PPh₃) to sterically hindered, electron-rich dialkylbiaryl phosphines has been the key to the reaction's broad applicability.[9] For challenging substrates like chloro-pyrrolo[2,3-d]pyrimidines, ligands such as RuPhos, BrettPhos, or Josiphos-type ligands are essential to promote the difficult oxidative addition step.[8][11] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many applications.[8] For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate a more active catalyst system or higher reaction temperatures.[12] |
| Solvent | Anhydrous, deoxygenated solvents are mandatory, as oxygen can deactivate the Pd(0) catalyst.[8] Toluene, 1,4-dioxane, and THF are the most commonly used solvents. The choice can influence solubility and reaction rates. |
Field-Proven Protocol: General Procedure for Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol provides a reliable starting point for the Buchwald-Hartwig amination of a representative chloro-pyrrolo[2,3-d]pyrimidine substrate. Optimization may be required based on the specific amine and substrate used.
Materials & Reagents:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos-Pd-G3, 1-3 mol%)
-
Ligand (e.g., RuPhos, 1.5 - 4.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 - 2.0 equiv)
-
Anhydrous, degassed toluene (or 1,4-dioxane)
-
Reaction vessel (e.g., Schlenk tube or vial with a screw cap and septum)
-
Inert atmosphere supply (Argon or Nitrogen)
Caption: Figure 2: Experimental Workflow Diagram
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the palladium pre-catalyst (e.g., 2 mol%), the ligand (e.g., 3 mol%), and sodium tert-butoxide (1.5 equiv).
-
Causality Note: Adding the solids first allows for efficient removal of atmospheric oxygen and moisture before the addition of liquid reagents.
-
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a strictly anaerobic environment.
-
Trustworthiness Note: Oxygen is a potent inhibitor of the Pd(0) catalyst. Meticulous exclusion of air is non-negotiable for reproducibility and high yields.
-
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C for chloropyrimidines). Stir vigorously for the required time (4-24 hours).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous NH₄Cl solution. Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-substituted pyrrolo[2,3-d]pyrimidine product.
Troubleshooting & Optimization Guide
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | Ensure a strictly inert atmosphere. Use a reliable pre-catalyst. Increase catalyst loading to 3-5 mol%.[8] |
| 2. Insufficiently Active Ligand | For chloro-pyrrolo[2,3-d]pyrimidines, use a bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos).[8] | |
| 3. Insufficient Temperature | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Hydrodehalogenation | Competing reduction pathway where the halogen is replaced by hydrogen.[8] | This often occurs when reductive elimination is slow. Use a more electron-donating ligand to accelerate reductive elimination. Ensure the system is scrupulously dry, as water can be a proton source. |
| Substrate Decomposition | Substrate is sensitive to the strong base (NaOtBu). | Switch to a weaker base like K₃PO₄ or Cs₂CO₃. This will likely require a more active catalyst/ligand system and/or higher temperatures.[8] |
| Poor Product Recovery | The aminated product may be basic and bind to the silica gel during chromatography. | Treat the crude product with a non-polar solvent (e.g., hexanes) to precipitate the product. Alternatively, add a small amount of triethylamine (~1%) to the chromatography eluent to mitigate binding. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the modern synthetic chemist, providing unparalleled access to N-functionalized pyrrolo[2,3-d]pyrimidines. Its broad substrate scope, functional group tolerance, and predictable mechanism make it a cornerstone of lead optimization campaigns in drug discovery. By carefully selecting the catalyst system—with particular emphasis on the ligand—and maintaining rigorous anaerobic and anhydrous conditions, researchers can confidently and efficiently synthesize diverse libraries of these valuable heterocyclic compounds, accelerating the development of next-generation therapeutics.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Al-Mughaid, H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(13), 5087. [Link]
-
Li, J., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Chemistry Central Journal. [Link]
-
Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48, 258-278. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 27, 2026, from [Link]
-
Sundby, E., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Preprints.org. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Ahmad, S., et al. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2018). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions. [Link]
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Application Notes and Protocols for the Use of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and its derivatives in cancer cell line studies. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for investigating this promising class of small molecule inhibitors.
Introduction: A New Frontier in Targeting the DNA Damage Response
The integrity of the genome is paramount for normal cellular function, and cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR) to detect and repair DNA lesions.[1] In many cancers, components of the DDR are compromised, leading to genomic instability that fuels tumor progression.[2] However, this also creates a dependency on the remaining intact DDR pathways for survival, a vulnerability that can be exploited therapeutically through the concept of synthetic lethality.[1][3][4]
One of the central regulators of the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[5][6] ATR is a serine/threonine protein kinase that plays a critical role in the response to replication stress (RS) and single-stranded DNA breaks.[3][6] Many cancer cells exhibit high levels of intrinsic RS due to oncogene-driven proliferation and are therefore highly dependent on the ATR signaling pathway for their survival.[2][3] This makes ATR a compelling therapeutic target.
The this compound scaffold has emerged as a core structure for a novel class of potent and selective ATR inhibitors.[5][6][7] Notably, a derivative from this series, referred to in the literature as compound 5g , has demonstrated a remarkable IC₅₀ value of 0.007 μM against ATR kinase and significant anti-tumor activity in preclinical models.[5][6][7] These compounds function by inhibiting the kinase activity of ATR, thereby preventing the phosphorylation of its downstream targets, such as Checkpoint Kinase 1 (CHK1).[5][6] This disruption of the ATR signaling cascade leads to an accumulation of DNA damage, cell cycle dysregulation, and ultimately, cancer cell death.[8]
This guide will provide detailed protocols for evaluating the efficacy of this compound derivatives in cancer cell lines, focusing on key assays to elucidate their mechanism of action and therapeutic potential.
Mechanism of Action: Inhibition of the ATR Signaling Pathway
ATR is a key apical kinase in the DDR that is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common feature of stalled replication forks.[3] Once activated, ATR phosphorylates a multitude of substrates, including CHK1, to initiate a signaling cascade that promotes cell cycle arrest, stabilizes replication forks, and facilitates DNA repair.[6][8][9]
This compound-based inhibitors act as competitive inhibitors of the ATP-binding site of ATR, preventing the phosphorylation of its downstream effectors. The abrogation of ATR signaling leads to:
-
Increased Replication Stress: Unresolved stalled replication forks collapse, leading to the formation of DNA double-strand breaks.
-
Abrogation of Cell Cycle Checkpoints: Cells are unable to arrest in the G2/M phase of the cell cycle to repair damaged DNA, leading to premature and catastrophic mitotic entry.[10]
-
Induction of Apoptosis: The overwhelming accumulation of DNA damage triggers programmed cell death.
Caption: Workflow for a typical cell viability assay.
Western Blot Analysis for Target Engagement
Rationale: Western blotting is essential to confirm that the compound is engaging its intended target, ATR, and inhibiting the downstream signaling pathway. Key pharmacodynamic biomarkers include the phosphorylation of CHK1 (p-CHK1) and the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks. [8][11] Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀) for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. To induce ATR activity, a DNA damaging agent like hydroxyurea can be added.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Colony Formation Assay
Rationale: This long-term assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity that is not captured in short-term viability assays. [12] Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate. The optimal seeding density should be determined empirically for each cell line.
-
Treatment: Allow the cells to adhere for 24 hours, then treat with the compound at various concentrations for a defined period (e.g., 24-72 hours). Alternatively, cells can be treated in suspension before plating.
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until visible colonies are formed.
-
Fixing and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
Cell Cycle Analysis
Rationale: Since ATR is a key regulator of cell cycle checkpoints, it is important to assess the effect of its inhibition on cell cycle progression. Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis.
Protocol:
-
Cell Treatment: Seed cells and treat them with the compound at relevant concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
Quantitative Data Summary:
| Assay | Key Parameters | Example Data Presentation |
| Cell Viability | IC₅₀ (µM) | A table comparing the IC₅₀ values across different cell lines. |
| Western Blot | Fold change in p-CHK1/CHK1 ratio | A bar graph showing the dose-dependent decrease in the p-CHK1/CHK1 ratio. |
| Colony Formation | Surviving Fraction | A graph plotting the surviving fraction as a function of drug concentration. |
| Cell Cycle | % of cells in G2/M | A bar chart illustrating the change in the percentage of cells in the G2/M phase. |
Interpretation of Expected Results:
-
A potent this compound derivative is expected to exhibit low micromolar to nanomolar IC₅₀ values in sensitive cancer cell lines.
-
Western blot analysis should show a dose-dependent decrease in the phosphorylation of CHK1 at Ser345, confirming on-target activity. An increase in γH2AX levels would indicate an accumulation of DNA damage.
-
The colony formation assay should demonstrate a reduction in the surviving fraction, indicating long-term cytotoxicity.
-
Cell cycle analysis may show an abrogation of the G2/M checkpoint, leading to a decrease in the percentage of cells in G2/M and potentially an increase in the sub-G1 population, indicative of apoptosis.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel ATR inhibitors for cancer therapy. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of these compounds. By carefully selecting appropriate cell lines and employing a panel of assays to assess cytotoxicity, target engagement, and effects on cell cycle and DNA damage, researchers can effectively evaluate the therapeutic potential of this exciting new class of molecules.
References
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Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. [Link]
-
PPP2R1A Gene Mutations Improve ATR Inhibitor Drug Effectiveness in Ovarian Clear Cell Cancers. AZoLifeSciences. [Link]
-
Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors. PMC. [Link]
-
Cancer-Specific Synthetic Lethality between ATR and CHK1 Kinase Activities. PMC. [Link]
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate. [Link]
-
Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. NIH. [Link]
-
The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response. PMC. [Link]
-
Targeting ATR-CHK1 and ATM-CHK2 Axes in Pancreatic Cancer—A Comprehensive Review of Literature. MDPI. [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. [Link]
-
The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies in Preclinical Cancer Models. AACR Journals. [Link]
-
Cell viability assay to evaluate the combination of an ATR inhibitor... ResearchGate. [Link]
-
ATR Inhibition Broadly Sensitizes Ovarian Cancer Cells to Chemotherapy Independent of BRCA Status. AACR Journals. [Link]
-
Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition. NIH. [Link]
-
Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer. MDPI. [Link]
-
ATR Inhibitors in Platinum-Resistant Ovarian Cancer. MDPI. [Link]
-
Colony formation assay. ResearchGate. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. Frontiers. [Link]
-
Targeting the ATR-CHK1 Axis in Cancer Therapy. MDPI. [Link]
-
Guidelines for cell viability assays. Istanbul Technical University. [Link]
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ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer. PMC. [Link]
-
The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response. PubMed. [Link]
-
Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR). MDPI. [Link]
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In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. [Link]
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Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. [Link]
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Phosphorylation of Chk1, Chk2, and CDK1 during drug treatment. (A)... ResearchGate. [Link]
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- 5. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Pyrrolopyrimidine Derivatives in Aqueous Solutions
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of pyrrolopyrimidine derivatives. As a class of compounds with significant therapeutic potential, their inherent low solubility can often be a roadblock in experimental assays and preclinical development.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to systematically diagnose and resolve these solubility issues.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
Low aqueous solubility of your pyrrolopyrimidine derivative can manifest in various ways: compound precipitation in your stock solution, inconsistent results in biological assays, or difficulty in achieving the desired concentration for your experiments. This guide provides a logical workflow to address these challenges.
Diagram: Troubleshooting Workflow for Poor Solubility
Caption: A systematic workflow for troubleshooting and overcoming poor aqueous solubility of pyrrolopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyrimidine derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?
A1: This is a common issue known as "crashing out." It occurs when the compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the final aqueous assay buffer.
-
Immediate Action: Try lowering the final concentration of your compound in the assay. It's possible you are exceeding its aqueous solubility limit.
-
Systematic Approach:
-
Reduce DMSO Percentage: Minimize the volume of the DMSO stock added to the aqueous buffer. A final DMSO concentration of <1% is generally recommended for most cell-based assays to avoid solvent-induced artifacts.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, prepare a buffer containing a small percentage of a water-miscible co-solvent.[3][4] See the co-solvent screening protocol below.
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes help, but be cautious about the temperature stability of your compound and other assay components.
-
Q2: Can I simply adjust the pH of my buffer to improve the solubility of my pyrrolopyrimidine derivative?
A2: Yes, pH modification can be a very effective strategy, especially if your compound has ionizable functional groups.[5][6] Pyrrolopyrimidines often contain basic nitrogen atoms that can be protonated at acidic pH.
-
Underlying Principle: The solubility of weakly basic or acidic compounds is pH-dependent.[7] For a weakly basic pyrrolopyrimidine, decreasing the pH will lead to protonation, forming a more soluble salt form.
-
Experimental Steps:
-
Determine the pKa: If not already known, determine the pKa of your compound. This will indicate the pH range where solubility is likely to change.
-
pH-Solubility Profile: Measure the solubility of your compound in a series of buffers with varying pH (e.g., pH 4.0, 5.5, 7.4, and 9.0).
-
Assay Compatibility: Ensure the optimal pH for solubility is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Q3: I've heard about using cyclodextrins. How do they work and are they suitable for pyrrolopyrimidine derivatives?
A3: Cyclodextrins are cyclic oligosaccharides that can enhance the solubility of poorly soluble compounds by forming inclusion complexes.[8][9] They have a hydrophilic exterior and a hydrophobic interior cavity where a lipophilic molecule, like a pyrrolopyrimidine derivative, can be encapsulated.
-
Mechanism of Action: The formation of an inclusion complex effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.[8]
-
Suitability: This method is often suitable for in vitro assays as cyclodextrins are generally well-tolerated. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Considerations: The stoichiometry of the drug-cyclodextrin complex needs to be optimized. Not all molecules fit well into the cyclodextrin cavity, so empirical testing is necessary.
| Common Cyclodextrins for Solubility Enhancement | Typical Concentration Range | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 2-10% (w/v) | High aqueous solubility and low toxicity. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-5% (w/v) | Anionic, can be useful for cationic drugs. |
| Methyl-β-cyclodextrin (M-β-CD) | 0.5-2% (w/v) | Can extract cholesterol from cell membranes; use with caution in cell-based assays. |
Q4: What are amorphous solid dispersions and are they relevant for my early-stage research?
A4: Amorphous solid dispersions (ASDs) are systems where the drug is dispersed in an amorphous state within a polymer matrix.[10][11] The amorphous form of a drug has higher energy and is generally more soluble than its stable crystalline form.
-
Relevance: For early-stage in vitro research, preparing a full ASD might be overly complex. However, the principle is important. If you observe that your compound crashes out of solution over time, it may be due to the conversion from a transient, more soluble amorphous state to a less soluble crystalline state.
-
Practical Application: While you may not prepare a formal ASD for a simple assay, understanding this principle can help diagnose solubility issues. For in vivo studies, ASDs are a very important formulation strategy for improving oral bioavailability.[12][13][14]
Experimental Protocols
Protocol 1: Screening of Co-solvents for Improved Aqueous Solubility
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your pyrrolopyrimidine derivative in 100% DMSO (e.g., 10-50 mM).
-
Prepare Co-solvent/Buffer Systems: In separate tubes, prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of different co-solvents.
| Co-solvent | Concentrations to Test |
| Ethanol | 5%, 10%, 20% |
| Propylene Glycol (PG) | 5%, 10%, 20% |
| Polyethylene Glycol 400 (PEG 400) | 5%, 10%, 20% |
-
Spike and Observe: Add a small volume of your DMSO stock solution to each co-solvent/buffer system to achieve your desired final compound concentration. Vortex briefly.
-
Incubate and Assess: Incubate the solutions at room temperature for at least one hour. Visually inspect for any precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant by HPLC or UV-Vis spectroscopy.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in water or PBS).
-
Add Compound: Add an excess of your solid pyrrolopyrimidine derivative to the HP-β-CD solution.
-
Equilibrate: Tightly cap the container and shake or sonicate the mixture at a controlled temperature (e.g., 25°C) for 24-48 hours to allow for complex formation and equilibration.
-
Separate and Analyze: Centrifuge the suspension at high speed to pellet the undissolved compound. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine Concentration: Analyze the concentration of your compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This will give you the enhanced solubility in the presence of the cyclodextrin.
Diagram: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic pyrrolopyrimidine derivative within a cyclodextrin's core to enhance aqueous solubility.
References
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. (2022). Journal of Medicinal Chemistry. [Link]
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. (2022). PubMed. [Link]
-
Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2024). Molecules. [Link]
-
Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. (2024). ResearchGate. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2024). PubMed. [Link]
-
Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's. [Link]
-
Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. (2018). MedChemComm. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PubMed. [Link]
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Amorphous solid dispersions for enhanced drug solubility and stability. (2024). Technobis. [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. [Link]
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Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2022). MDPI. [Link]
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Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online. [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]
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Formulation strategies for poorly soluble drugs. (2024). ResearchGate. [Link]
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Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
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AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. (2019). Drug Development & Delivery. [Link]
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Study of pH-dependent drugs solubility in water. (2017). ResearchGate. [Link]
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Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (2021). PubMed. [Link]
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Accuracy of calculated pH-dependent aqueous drug solubility. (2007). PubMed. [Link]
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4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2019). ResearchGate. [Link]
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Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2024). ResearchGate. [Link]
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Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2022). ResearchGate. [Link]
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Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). PubMed. [Link]
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. [Link]
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ResearchGate. [Link]
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
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The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. [Link]
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Drugs with pH-dependent solubility/absorption. (2021). Reddit. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). DelveInsight. [Link]
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Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2020). MDPI. [Link]
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Drug Solubility: Importance and Enhancement Techniques. (2012). PubMed. [Link]
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STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016). Journal of Drug Discovery and Therapeutics. [Link]
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FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. (2022). PubMed. [Link]
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Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). PubMed. [Link]
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). PubMed. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]
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EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility. (2022). YouTube. [Link]
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Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.). Serán BioScience. [Link]
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pH-dependent drug interactions with acid reducing agents. (2024). Journal of Emerging Investigators. [Link]
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Technical Support Center: Navigating Challenges in the Development of Pyrrolo[2,3-d]pyrimidine-Based EGFR TKIs
Welcome to the technical support center for researchers engaged in the development of pyrrolo[2,3-d]pyrimidine-based Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). This resource is designed to provide practical guidance, troubleshoot common experimental hurdles, and answer frequently asked questions encountered during the synthesis, optimization, and evaluation of these next-generation inhibitors aimed at overcoming acquired resistance in non-small cell lung cancer (NSCLC). Our approach is rooted in a deep understanding of the underlying science, offering not just protocols, but the rationale behind them to empower your research decisions.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Structure
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a valuable scaffold in the design of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, including EGFR, makes it an excellent starting point for developing potent and selective inhibitors. The primary challenge in this field is to modify this scaffold to effectively inhibit EGFR mutants that confer resistance to earlier-generation TKIs, most notably the T790M "gatekeeper" mutation and the C797S mutation, which abrogates the activity of covalent inhibitors like osimertinib.[2] This guide will address common issues in this endeavor, from synthetic roadblocks to interpreting complex biological data.
Section 1: Troubleshooting Synthetic Chemistry
The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives often involves multi-step sequences, with cross-coupling reactions being pivotal. Here, we address common problems encountered during the synthesis of these compounds.
FAQ 1: We are experiencing low yields in our Buchwald-Hartwig C-N cross-coupling reaction to install the aniline moiety at the C4 position of the pyrrolo[2,3-d]pyrimidine core. What are the likely causes and how can we optimize the reaction?
Low yields in Buchwald-Hartwig amination of chloro-pyrrolo[2,3-d]pyrimidines are a frequent challenge. The electronic nature of the heterocyclic starting material and the aniline coupling partner can significantly impact reaction efficiency.
Troubleshooting Guide:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. While general-purpose ligands like Xantphos or RuPhos can be effective, consider more specialized ligands if yields are poor. For electron-rich anilines, a more electron-deficient ligand might be beneficial. Conversely, for electron-deficient anilines, a more electron-donating ligand could improve catalytic activity. A ligand screening is often a worthwhile investment of time.
-
Base and Solvent Optimization: The choice of base and solvent system is interdependent. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. The pKa of the aniline and the steric environment around the reaction center will influence the optimal base. Aprotic polar solvents like dioxane, toluene, or DMF are typically used. A systematic screening of base/solvent combinations is recommended.
-
Palladium Pre-catalyst: The choice of palladium source can influence the initiation of the catalytic cycle. Pre-catalysts like Pd₂(dba)₃ or PEPPSI-IPr are often more efficient than Pd(OAc)₂ as they readily form the active Pd(0) species.
-
Reaction Temperature and Time: These reactions are sensitive to temperature. While higher temperatures can increase reaction rates, they can also lead to degradation of starting materials or products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid side-product formation.
-
Purity of Starting Materials: Ensure the chloro-pyrrolo[2,3-d]pyrimidine and the aniline are pure and dry. Trace impurities can poison the catalyst.
Step-by-Step Protocol for Buchwald-Hartwig Cross-Coupling Optimization:
-
Small-Scale Parallel Screening: Set up a matrix of small-scale reactions in parallel to screen different ligands, bases, and solvents.
-
Reactant Stoichiometry: Typically, a slight excess of the aniline (1.1-1.5 equivalents) is used.
-
Catalyst Loading: Start with a catalyst loading of 1-5 mol % of the palladium pre-catalyst and a ligand-to-palladium ratio of 1.5:1 to 2:1.
-
Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction by using standard Schlenk line techniques or a glovebox.
-
Monitoring: Follow the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
Analysis: Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the relative conversion to the desired product.
Diagram: Generalized Buchwald-Hartwig Coupling Workflow
Caption: A generalized workflow for optimizing Buchwald-Hartwig amination reactions.
Section 2: Overcoming Potency and Selectivity Hurdles
A common challenge in drug discovery is achieving high potency against the target kinase while maintaining selectivity over other kinases, particularly wild-type (WT) EGFR to minimize toxicity.
FAQ 2: Our lead pyrrolo[2,3-d]pyrimidine compound shows promising activity against the EGFR T790M mutant but also inhibits WT EGFR. How can we improve its selectivity?
Improving selectivity for mutant EGFR over WT is a key objective in developing safer TKIs. Several structural modifications can be explored to achieve this.
Troubleshooting Guide:
-
Exploit the T790M Mutation: The substitution of the smaller threonine with a bulkier methionine at the gatekeeper position (T790M) alters the shape and size of the ATP-binding pocket. This provides an opportunity to design inhibitors that are sterically accommodated by the mutant kinase but clash with the WT kinase.
-
Strategy: Introduce bulky substituents on your scaffold that can be accommodated by the larger pocket of the T790M mutant but would clash with the threonine in the WT EGFR. The position of these bulky groups is critical and often requires iterative design and synthesis.
-
-
Targeting the C797 Residue: For covalent inhibitors, the presence of Cysteine 797 is crucial. Third-generation inhibitors form a covalent bond with this residue. If you are designing a covalent inhibitor, ensure the warhead (e.g., an acrylamide group) is appropriately positioned to react with C797.
-
Fine-tuning Solvent-Exposed Regions: Modifications in the solvent-exposed region of the molecule can influence selectivity. These modifications do not directly interact with the kinase but can affect the overall conformation of the inhibitor and its binding kinetics.
-
Kinome Screening: A broad kinase panel screening is essential to identify off-target activities early in the discovery process. This data can guide further structural modifications to improve the overall selectivity profile of your compound.
FAQ 3: Our pyrrolo[2,3-d]pyrimidine derivative has low potency against the EGFR C797S triple mutant (e.g., Del19/T790M/C797S). What are the key considerations for designing inhibitors against this resistant mutant?
The C797S mutation, where cysteine is replaced by serine, renders covalent inhibitors that rely on forming a bond with C797 ineffective.[3] Overcoming this resistance mechanism requires a shift in design strategy.
Troubleshooting Guide:
-
Reversible, Non-Covalent Inhibition: The primary strategy is to design potent, reversible inhibitors that do not rely on covalent bond formation. This involves optimizing non-covalent interactions with the kinase active site.
-
Allosteric Inhibition: An alternative approach is to target allosteric sites on the EGFR kinase domain. Allosteric inhibitors bind to a site distinct from the ATP-binding pocket and induce a conformational change that inactivates the enzyme.
-
Structure-Based Drug Design (SBDD): Utilize crystal structures of EGFR with the C797S mutation to guide the design of your inhibitors.[4] Docking studies can help predict binding modes and identify key interactions to optimize.
-
Focus on Hinge-Binding and Hydrophobic Interactions: Strengthen interactions with the hinge region and explore hydrophobic pockets within the active site to compensate for the loss of the covalent bond. The pyrrolic N-H of the pyrrolo[2,3-d]pyrimidine core is critical for hinge binding, and its removal leads to a significant loss of activity.[4]
Data Summary: Structure-Activity Relationships for Overcoming Resistance
| Modification Site | Observation | Implication for Design | Reference |
| Pyrrolo[2,3-d]pyrimidine Core | Replacement of the pyrrolic N-H with N-Me or S leads to a dramatic loss of activity. | The N-H is crucial for hinge-binding and should be retained. | [4] |
| C4-Aniline Substituent | An ortho-methoxy group on the aniline ring combined with a small para-alkyl group enhances cellular activity against C797S mutants. | Consider incorporating this substitution pattern to improve potency. | [4] |
| Substituents on the Aniline | Bulky substituents can improve selectivity for T790M over WT EGFR. | Introduce sterically demanding groups to exploit the larger pocket of the T790M mutant. | [5] |
| Covalent Warhead | An acrylamide moiety at the appropriate position is necessary for covalent inhibition of EGFR with C797. | For covalent inhibitors, ensure correct positioning and reactivity of the warhead. | [2][6] |
| Solvent-Exposed Region | Modifications in this region can impact solubility and pharmacokinetic properties without directly affecting kinase binding. | Optimize this region to improve drug-like properties. | [5] |
Section 3: Interpreting Biological Data and Addressing Liabilities
Once you have synthesized and initially characterized your compounds, the next step is to interpret the biological data and address any potential liabilities.
FAQ 4: There is a poor correlation between our enzymatic IC50 values and cellular potency. What could be the reasons?
This is a common observation in drug discovery and can be attributed to several factors.
Troubleshooting Guide:
-
Cell Permeability: The compound may have poor permeability across the cell membrane. You can assess this using in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Efflux Pumps: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Metabolic Instability: The compound could be rapidly metabolized within the cell, leading to a lower intracellular concentration.
-
Off-Target Effects: In a cellular context, the compound might have off-target effects that contribute to its cytotoxicity, which may not be reflected in a purified enzyme assay.
-
Assay Conditions: Differences in ATP concentration between the enzymatic assay and the intracellular environment can affect the apparent potency of ATP-competitive inhibitors.
Diagram: Factors Influencing Cellular Potency
Caption: Key factors that can lead to discrepancies between enzymatic and cellular potency.
FAQ 5: Our lead compound has poor metabolic stability in liver microsome assays. What strategies can we employ to improve this?
Poor metabolic stability can lead to low in vivo exposure and limit the therapeutic potential of a compound.
Troubleshooting Guide:
-
Metabolite Identification: The first step is to identify the "soft spots" in your molecule that are susceptible to metabolism. This is typically done using LC-MS/MS analysis of the microsomal assay samples.
-
Blocking Metabolic Sites: Once the metabolic hot spots are identified, you can modify the molecule to block these sites. Common strategies include:
-
Fluorination: Introducing fluorine atoms at or near the site of metabolism can block oxidation by cytochrome P450 enzymes.
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect.
-
Scaffold Hopping/Ring Modification: If a particular ring system is the primary site of metabolism, consider replacing it with a more stable isostere.
-
-
Iterative Design and Testing: Improving metabolic stability is an iterative process of design, synthesis, and testing.
Section 4: Experimental Protocols
This section provides a general protocol for a key assay in the evaluation of your pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors.
Protocol: In Vitro Kinase Assay for EGFR Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against wild-type or mutant EGFR kinase.
Materials:
-
Recombinant human EGFR (WT, T790M, or other mutants)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 polymer)
-
Test compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute the compound in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific EGFR isoform being tested.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The development of pyrrolo[2,3-d]pyrimidine-based EGFR TKIs to overcome resistance is a challenging but rewarding endeavor. A systematic and rational approach to design, synthesis, and evaluation, coupled with a proactive troubleshooting mindset, is essential for success. This guide provides a foundation for addressing common challenges, but it is important to remember that each project is unique. Careful observation, rigorous data analysis, and a deep understanding of the underlying biology and chemistry will ultimately pave the way for the discovery of novel and effective therapies for NSCLC.
References
-
Wang, X., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 68(18), 19205-19228. [Link]
-
Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Chimia, 55(9), 750-754. [Link]
-
Li, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 223, 113711. [Link]
-
Asano, T., et al. (2012). Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters, 3(7), 552-556. [Link]
-
El-Damasy, D. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
-
He, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 223, 113711. [Link]
-
Wang, S., et al. (2022). Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance. Journal of Medicinal Chemistry, 65(3), 2246-2264. [Link]
-
Lama, N., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112673. [Link]
-
Asano, T., et al. (2012). Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters, 3(7), 552-556. [Link]
-
Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Chimia, 55(9), 750-754. [Link]
-
Metwally, A. A., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry. [Link]
-
Metwally, A. A., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry. [Link]
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Technical Support Center: Enhancing Pyrrolo[2,3-d]pyrimidine Antifolate Potency via 5-Alkyl Modification
Welcome to the technical support center for the development of 5-alkyl modified pyrrolo[2,3-d]pyrimidine antifolates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis, characterization, and evaluation of this promising class of therapeutic agents. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to streamline your experimental workflows and enhance your research outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the exploration of 5-alkyl modified pyrrolo[2,3-d]pyrimidine antifolates.
Q1: What is the scientific rationale for introducing an alkyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine scaffold?
A1: The primary rationale is to enhance the inhibitory potency of these antifolates against their target enzymes, most notably dihydrofolate reductase (DHFR). The 5-position of the pyrrolo[2,3-d]pyrimidine core resides in a region of the DHFR active site that can accommodate additional substituents. Introducing an alkyl group at this position can lead to favorable van der Waals interactions with hydrophobic amino acid residues within the enzyme's active site, thereby increasing the binding affinity and inhibitory activity of the compound. For instance, homologation of a 5-methyl group to a 5-ethyl group has been shown to result in a more potent human DHFR inhibitor.[1] Molecular modeling studies suggest that larger alkyl groups, such as propyl or isopropyl, could further enhance these hydrophobic interactions.[1]
Q2: How do 5-alkyl modified pyrrolo[2,3-d]pyrimidine antifolates exert their biological effect?
A2: Like other antifolates, these compounds act by disrupting metabolic pathways that depend on one-carbon moieties supplied by folate vitamins.[2] Their primary mechanism of action is the inhibition of DHFR, an enzyme crucial for the regeneration of tetrahydrofolate from dihydrofolate.[1] Tetrahydrofolate is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these antifolates deplete the intracellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell replication, a process often referred to as "thymineless death".[1] Some pyrrolo[2,3-d]pyrimidine-based antifolates have also been shown to inhibit other folate-requiring enzymes, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFTase).[3]
Q3: What are the primary mechanisms of cellular uptake for these compounds?
A3: The cellular uptake of pyrrolo[2,3-d]pyrimidine antifolates is primarily mediated by folate transporters, including the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[4][5] The expression levels of these transporters can vary among different cell types and can influence the selective targeting of tumor cells.[4] For instance, the acidic tumor microenvironment can be exploited to enhance the uptake of these drugs via PCFT, offering a potential mechanism for selective tumor targeting.[5]
Q4: What are the common mechanisms of resistance to antifolate drugs?
A4: Resistance to antifolates is a significant clinical challenge and can arise through several mechanisms.[6] These include:
-
Impaired drug transport: Reduced expression or loss-of-function mutations in folate transporters like RFC can decrease the intracellular accumulation of the drug.[2][6]
-
Decreased polyglutamylation: Antifolates are often polyglutamylated within the cell, which enhances their intracellular retention and inhibitory activity.[2][6] Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to resistance.[2][6]
-
Target enzyme alterations: Mutations in the target enzyme, such as DHFR, can reduce the binding affinity of the drug.[2] Additionally, increased expression of the target enzyme due to gene amplification can also confer resistance.[2]
-
Increased drug efflux: Overexpression of efflux pumps can actively transport the drug out of the cell, reducing its intracellular concentration.[6]
Part 2: Troubleshooting Guides
This section provides practical advice for overcoming common experimental hurdles in the synthesis, characterization, and biological evaluation of 5-alkyl modified pyrrolo[2,3-d]pyrimidine antifolates.
Synthesis and Purification
Issue 1: Low yields or incomplete conversion in the 5-alkylation reaction.
Underlying Cause & Solution:
The 5-alkylation of the pyrrolo[2,3-d]pyrimidine core is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction.[7][8] Several factors can contribute to low yields:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For electron-rich substrates, ligands like those from the Buchwald series or trialkyl phosphines can accelerate the oxidative addition step.[9] It is essential to screen a variety of catalysts and ligands to find the optimal combination for your specific substrate.
-
Reaction Conditions: Factors such as solvent, temperature, and base can significantly impact the reaction outcome.[8] Aprotic polar solvents like THF, DMF, or dioxane are commonly used.[8] In some cases, a mixture of solvents, such as THF and NMP, can be beneficial.[7] Temperature optimization is also crucial, with some reactions requiring elevated temperatures to proceed efficiently.[8]
-
Substrate Reactivity: The electronic properties of the pyrrolo[2,3-d]pyrimidine starting material can influence its reactivity. Electron-donating groups on the ring can make oxidative addition less favorable.[9]
-
Reagent Quality: Ensure that all reagents, especially the organometallic coupling partner, are of high quality and free of impurities. The use of anhydrous and degassed solvents is also critical to prevent catalyst deactivation.[8]
Troubleshooting Flowchart for Palladium-Catalyzed 5-Alkylation:
Caption: Troubleshooting workflow for low-yield 5-alkylation reactions.
Issue 2: Difficulty in purifying the final product.
Underlying Cause & Solution:
Purification of pyrrolo[2,3-d]pyrimidine derivatives can be challenging due to their polarity and potential for multiple side products.
-
Chromatography Optimization: Standard silica gel chromatography is often the first choice. A systematic approach to solvent system screening is recommended. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). The addition of a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help to reduce tailing of basic compounds on silica gel.
-
Alternative Purification Techniques: If silica gel chromatography is ineffective, consider alternative techniques such as reverse-phase chromatography (C18), preparative HPLC, or crystallization.
Characterization
Issue 3: Ambiguous NMR spectra making structural confirmation difficult.
Underlying Cause & Solution:
The complex structure of these molecules can sometimes lead to overlapping signals in the 1H NMR spectrum.
-
1D and 2D NMR Techniques: In addition to standard 1H and 13C NMR, utilize two-dimensional NMR techniques such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons. These experiments are invaluable for unambiguously assigning the structure.
-
Characteristic Signals: Pay attention to characteristic chemical shifts. For example, the proton at the 2-position of the pyrrolo[2,3-d]pyrimidine core typically appears as a distinct singlet in the range of 8.3-8.5 ppm.[10] The imine carbon in the 13C NMR spectrum can be found between 151-154 ppm.[11]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential to confirm the elemental composition of your synthesized compound, providing a highly accurate molecular weight.
Biological Evaluation
Issue 4: High variability in in vitro potency assay results.
Underlying Cause & Solution:
In vitro potency assays, such as enzyme inhibition or cell-based proliferation assays, can be sensitive to various experimental parameters.[12]
-
Assay Standardization: It is crucial to develop a robust and reproducible assay protocol.[12] This includes standardizing cell seeding densities, incubation times, and reagent concentrations. The use of a reference standard in each assay allows for the calculation of relative potency, which can help to normalize for inter-assay variability.[12]
-
Enzyme Quality and Concentration: For enzyme inhibition assays, ensure that the enzyme preparation is pure and active. The concentration of the enzyme used in the assay should be carefully optimized.
-
Solvent Effects: The solvent used to dissolve the test compounds (e.g., DMSO) can have an effect on enzyme activity or cell viability at high concentrations. It is important to include a vehicle control and to keep the final solvent concentration consistent across all wells and typically below 0.5%.
-
Folate Concentration in Media: In cell-based assays, the concentration of folate in the culture medium can significantly impact the apparent potency of antifolates.[13] Lowering the folate concentration can enhance the activity of these drugs.[13]
Data Presentation: Example IC50 Values for 5-Alkyl Modified Pyrrolo[2,3-d]pyrimidine Antifolates against Human DHFR
| Compound ID | 5-Alkyl Substituent | Human DHFR IC50 (nM)[1] |
| 1 | -CH3 | 200 |
| 2 | -CH2CH3 | 66 |
| 3 | -CH2CH2CH3 | 60 |
| 4 | -CH(CH3)2 | 90 |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the development of 5-alkyl modified pyrrolo[2,3-d]pyrimidine antifolates.
General Procedure for Palladium-Catalyzed 5-Alkylation (Suzuki Coupling)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the 5-halo-pyrrolo[2,3-d]pyrimidine starting material (1.0 eq.), the corresponding alkylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
In Vitro DHFR Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[14][15]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer.
-
Dihydrofolic Acid (DHFA) Solution: Prepare a stock solution of DHFA in the assay buffer. This solution may be light-sensitive and should be prepared fresh.[16][17]
-
Enzyme Solution: Prepare a working solution of human DHFR in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, NADPH solution, and the inhibitor solution (or vehicle for control).
-
Initiate the reaction by adding the DHFR enzyme solution and incubate for a short period (e.g., 10-15 minutes) at room temperature.[16][17]
-
Start the measurement by adding the DHFA substrate solution.[14]
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Cellular Uptake Assay
This protocol describes a general method for measuring the uptake of a radiolabeled test compound into cultured cells.[18]
-
Cell Culture: Seed cells in a multi-well plate and grow to near confluence.[18]
-
Assay Initiation:
-
On the day of the assay, aspirate the growth medium and wash the cells with an appropriate assay buffer (e.g., HBSS-HEPES, pH 7.4).[18]
-
Add the assay buffer containing the radiolabeled test compound at the desired concentration.[18]
-
For determining non-specific uptake, include wells with a high concentration of the corresponding non-radiolabeled compound.[18]
-
-
Incubation: Incubate the plate at 37°C for a predetermined time interval.[18]
-
Assay Termination:
-
Stop the uptake by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold PBS.[18]
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer.[18]
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specifically transported compound by subtracting the non-specific uptake from the total uptake.
-
Part 4: Visualization of Key Concepts
Mechanism of Action of Pyrrolo[2,3-d]pyrimidine Antifolates
Caption: Inhibition of DHFR by pyrrolo[2,3-d]pyrimidine antifolates disrupts DNA synthesis.
References
-
Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter. Journal of Medicinal Chemistry. [Link]
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The Antifolates. The Oncologist. [Link]
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Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. Journal of Medicinal Chemistry. [Link]
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
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Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer. Parasitology Research. [Link]
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Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]
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Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. ACS Medicinal Chemistry Letters. [Link]
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LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes. Cancer Research. [Link]
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Effects of Antifolate Drugs on the Cellular Uptake of Radiofolates In Vitro and In Vivo. Journal of Nuclear Medicine. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules. [Link]
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Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
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Effects of antifolate drugs on the cellular uptake of radiofolates in vitro and in vivo. Journal of Nuclear Medicine. [Link]
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Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
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A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life Science Alliance. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules. [Link]
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Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Effect of antifolates and folate metabolites on uptake of folate or MTX. ResearchGate. [Link]
-
The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. [Link]
-
Therapeutic Targeting of a Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolate to Human Solid Tumors Based on Selective Uptake by the Proton-Coupled Folate Transporter. Molecular Pharmacology. [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
In Vitro Potency Assays. Pacific BioLabs. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Scielo. [Link]
-
Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
-
Potency Assay Guide. Pharmaron. [Link]
-
In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. [Link]
-
The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical. American Chemical Society. [Link]
-
Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Heliyon. [Link]
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Ameliorating sulfonamide dealkylation in pyrrolo[2,3-d]pyrimidin-6-one inhibitors.
Technical Support Center: Pyrrolo[2,3-d]pyrimidin-6-one Inhibitors
Topic: Ameliorating Sulfonamide Dealkylation in Pyrrolo[2,3-d]pyrimidin-6-one Inhibitors
This guide is designed for researchers, medicinal chemists, and drug development professionals encountering metabolic instability specifically related to the N-dealkylation of sulfonamide moieties within the pyrrolo[2,3-d]pyrimidin-6-one scaffold. This document provides troubleshooting workflows, frequently asked questions (FAQs), and strategic guidance to diagnose and mitigate this common metabolic liability.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions regarding the mechanism and implications of sulfonamide N-dealkylation.
Q1: What is sulfonamide N-dealkylation and why is it a significant problem for my inhibitor?
A1: Sulfonamide N-dealkylation is a metabolic process where the alkyl group (e.g., methyl, ethyl, isopropyl) attached to the sulfonamide nitrogen is enzymatically removed. This biotransformation is a major concern because it often leads to a significant loss of pharmacological activity, as the N-alkyl substituent is typically crucial for target engagement and potency.[1] The resulting N-des-alkyl metabolite may have poor affinity for the target kinase, rendering the inhibitor ineffective. From a pharmacokinetic perspective, this metabolic pathway can result in rapid clearance of the drug from the body, leading to a short half-life and insufficient drug exposure at the target site to elicit a therapeutic effect.[2]
Q2: Which enzymes are primarily responsible for sulfonamide N-dealkylation?
A2: This metabolic pathway is predominantly catalyzed by a superfamily of heme-dependent monooxygenase enzymes known as Cytochrome P450s (CYPs), which are highly expressed in the liver.[3][4] While multiple CYP isoforms can be involved, CYP3A4, CYP2D6, and CYP2C9 are among the most common culprits in drug metabolism.[3] The process begins with the CYP-mediated oxidation of the carbon atom directly attached to the sulfonamide nitrogen (the α-carbon). This forms an unstable carbinolamine intermediate, which then spontaneously collapses, cleaving the C-N bond to release the dealkylated sulfonamide and a corresponding aldehyde or ketone.[1]
Q3: How can I predict if my novel inhibitor is susceptible to N-dealkylation early in the design phase?
A3: Early-stage prediction is key to saving resources. Susceptibility is largely governed by the nature of the N-alkyl group.
-
Structural Alerts: Small, unhindered alkyl groups like methyl and ethyl are classic "soft spots" for N-dealkylation.
-
Physicochemical Properties: The reaction is initiated by a hydrogen atom transfer (HAT) from the α-carbon to the activated CYP enzyme.[2] Groups that are sterically accessible and have easily abstractable hydrogens are at high risk.
-
In Silico Tools: Computational models and metabolite prediction software can help identify potential sites of metabolism (SoMs) on your molecule. These tools analyze the molecule's structure and electronic properties to flag liabilities.
Q4: What are the standard analytical methods to confirm N-dealkylation and identify the resulting metabolite?
A4: The gold standard for metabolite identification is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][6][7] In a typical experiment, your parent compound is incubated with a metabolically active system (like human liver microsomes). Samples are taken over time and analyzed. The appearance of a new peak in the chromatogram with a mass corresponding to the loss of the alkyl group is strong evidence of dealkylation. For example, if your N-ethyl group is cleaved, you would look for a metabolite with a mass shift of -28 Da (loss of C2H4) relative to the parent compound. Further fragmentation analysis (MS/MS) can confirm the structure by showing characteristic fragmentation patterns of the core scaffold.[7]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach for researchers who suspect or have confirmed N-dealkylation as a metabolic liability.
Scenario 1: High In Vivo Clearance & Poor Exposure
Q5: My pyrrolo[2,3-d]pyrimidin-6-one inhibitor shows excellent in vitro potency but has poor exposure and a short half-life in my animal models. How do I confirm if N-dealkylation is the cause?
A5: This is a classic DMPK (Drug Metabolism and Pharmacokinetics) problem. A logical workflow is required to pinpoint the cause.[8] The first step is to assess the compound's metabolic stability in vitro.
Caption: Troubleshooting workflow for diagnosing high in vivo clearance.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes This experiment measures the rate at which your compound is metabolized by liver enzymes.[9][10]
-
Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a stock solution of your inhibitor (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the microsomal suspension (final protein concentration ~0.5 mg/mL), and your inhibitor (final concentration ~1 µM).[10]
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration ~1 mM).[9] A control incubation without NADPH is essential to check for non-enzymatic degradation.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent, typically acetonitrile, which precipitates the proteins.[10]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½). A short half-life (<30 min) indicates significant metabolic instability.
Scenario 2: Confirmed Dealkylation - Strategic Modifications
Q6: My metabolite identification studies have confirmed that N-dealkylation of the sulfonamide is the primary metabolic route. What are the most effective medicinal chemistry strategies to block this pathway?
A6: Once the "soft spot" is confirmed, the goal is to modify the N-alkyl group to make it more resistant to CYP-mediated oxidation without sacrificing potency. This is a process of optimizing the Structure-Metabolism Relationship (SMR). The primary strategies involve increasing steric hindrance around the α-carbon or altering the electronics of the C-H bonds.[11]
Caption: Medicinal chemistry strategies to block N-dealkylation.
Q7: How does introducing steric bulk at the α-carbon prevent dealkylation?
A7: The active site of CYP enzymes is size-constrained. By increasing the steric bulk on or near the α-carbon, you create a "steric shield" that physically hinders the enzyme's ability to access the C-H bond for oxidation.
-
Gem-Dimethyl Effect: Replacing a single alkyl substituent with a group containing two methyls on the same carbon (e.g., moving from an N-isopropyl to an N-tert-butyl group) can dramatically slow down the rate of metabolism.
-
Cycloalkylation: Replacing a linear alkyl chain with a small, strained ring like a cyclopropyl group is a highly effective and widely used strategy.[2] The cyclopropyl group is conformationally constrained and sterically demanding, which discourages binding in the CYP active site. It is often considered a metabolically robust bioisostere for ethyl or isopropyl groups.[12][13][14]
Q8: Can modifying the electronics of the N-alkyl group improve stability?
A8: Yes. The initial step of oxidation involves the abstraction of a hydrogen atom. By introducing electron-withdrawing groups, such as fluorine, near the target C-H bond, you can increase its bond dissociation energy (BDE).[3] This makes the hydrogen more difficult for the CYP enzyme to abstract, thereby slowing the rate of metabolism. For example, replacing an N-ethyl group with an N-(2-fluoroethyl) group can significantly enhance metabolic stability. However, care must be taken as such modifications can also impact the pKa of the sulfonamide and the overall physicochemical properties of the molecule, potentially affecting target binding or cell permeability.[3]
Data Summary: Structure-Metabolism Relationship (SMR)
The following table provides representative data illustrating how modifications to the N-alkyl substituent (R) on a hypothetical pyrrolo[2,3-d]pyrimidin-6-one sulfonamide core can impact metabolic stability.
| Compound ID | N-Alkyl Substituent (R) | Modification Strategy | In Vitro t½ (min) in HLM * | Interpretation |
| Lead-01 | -ethyl | Baseline | 8 | Very High Clearance |
| Lead-02 | -isopropyl | Minor Steric Bulk | 15 | High Clearance |
| Lead-03 | -tert-butyl | Major Steric Bulk (gem-dimethyl) | > 90 | Low Clearance |
| Lead-04 | -cyclopropyl | Steric Hindrance & Ring Strain | > 120 | Very Low Clearance |
| Lead-05 | -2-fluoroethyl | Electronic Modification | 45 | Moderate Clearance |
*HLM = Human Liver Microsomes. Data is hypothetical and for illustrative purposes.
References
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Al-Hadiya, Z. H. (2020). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. [Link]
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Bostrom, J., et al. (2018). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Rydberg, P., Ryde, U., & Olsen, L. (2008). Sulfoxide, Sulfur, and Nitrogen Oxidation and Dealkylation by Cytochrome P450. PubMed. [Link]
-
Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas, Department of Medicinal Chemistry. [Link]
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Rainville, P. D., et al. (2008). A novel LC-MS approach for the detection of metabolites in DMPK studies. ResearchGate. [Link]
-
Wang, L., et al. (2019). Current trends in drug metabolism and pharmacokinetics. PubMed Central. [Link]
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Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
-
Evotec (Cyprotex). (n.d.). Microsomal Stability. Evotec. [Link]
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Silverman, R. B., & Holladay, M. W. (2014). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
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Vree, T. B., et al. (1986). Metabolism of Sulfonamides. Karger Publishers. [Link]
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Wang, M., et al. (2007). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PubMed Central. [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
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Moskvina, V., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][3]triazino[2,3-c]quinazolines. PubMed Central. [Link]
-
Agilent. (n.d.). Drug Metabolism and Pharmacokinetics (DMPK). Agilent. [Link]
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Akerud, T., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
Rocaboy, R., et al. (2022). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI. [Link]
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Wernevik, J., et al. (2023). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
TD2 Oncology. (n.d.). The A-Z Guide of DMPK Assays, and How to Find the Right One. TD2 Oncology. [Link]
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Rydberg, P., Ryde, U., & Olsen, L. (2008). Sulfoxide, sulfur, and nitrogen oxidation and dealkylation by cytochrome P450. Lund University Research Portal. [Link]
-
Singh, K., et al. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate. [Link]
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Wu, Y., et al. (2024). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. ACS Publications. [Link]
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Akerud, T., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]
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SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]
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Sultan, A. A. S. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]
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Rydberg, P., Ryde, U., & Olsen, L. (2008). Sulfoxide, Sulfur, and Nitrogen Oxidation and Dealkylation by Cytochrome P450. ResearchGate. [Link]
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University of Dundee. (n.d.). Basics of DMPK. University of Dundee Drug Discovery Unit. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
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Gomaa, H. A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
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Labcorp. (n.d.). Drug metabolism & pharmacokinetics (DMPK). Labcorp. [Link]
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BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. [Link]
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Validation & Comparative
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine vs other ATR inhibitors in ovarian cancer.
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of ATR in Ovarian Cancer and the Rationale for Inhibition
Ovarian cancer, particularly high-grade serous ovarian cancer (HGSOC), is characterized by significant genomic instability and a high prevalence of defects in DNA damage response (DDR) pathways. This inherent vulnerability provides a therapeutic window for targeting key regulators of the DDR. One such master regulator is the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a serine/threonine kinase that plays a pivotal role in response to replication stress and single-stranded DNA breaks.[1][2] In cancer cells with high levels of replication stress due to oncogene activation or defects in other DDR pathways (e.g., ATM or BRCA mutations), the reliance on the ATR-mediated checkpoint is heightened for survival.[1][2] Inhibition of ATR can therefore lead to synthetic lethality, where the combination of ATR inhibition and the cancer cell's inherent DDR defects results in catastrophic DNA damage and apoptosis. This guide provides a comparative analysis of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Elimusertib, also known as BAY 1895344), a potent and selective ATR inhibitor, with other leading ATR inhibitors in the context of ovarian cancer, supported by preclinical and clinical data.
The ATR Signaling Pathway: A Key Guardian of Genomic Integrity
The ATR signaling pathway is a complex network of protein interactions that senses DNA damage and orchestrates a cellular response to maintain genomic stability. The pathway is initiated by the recognition of single-stranded DNA (ssDNA) coated with replication protein A (RPA), a common intermediate in various forms of DNA damage and replication stress. This triggers the recruitment and activation of ATR, which in turn phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[1] Phosphorylated CHK1 (p-CHK1) then mediates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair before entry into mitosis.[1] ATR also plays a role in stabilizing stalled replication forks and promoting DNA repair through homologous recombination.
Comparative Analysis of ATR Inhibitors in Ovarian Cancer
This section provides a head-to-head comparison of Elimusertib with two other prominent ATR inhibitors, Ceralasertib (AZD6738) and Berzosertib (M6620), focusing on their preclinical efficacy, pharmacokinetic properties, and clinical performance in ovarian cancer.
Preclinical Efficacy: In Vitro Potency
The in vitro potency of ATR inhibitors is a key determinant of their therapeutic potential. This is typically assessed by measuring the half-maximal inhibitory concentration (IC50) in various cancer cell lines. While a direct comparison across a standardized panel of ovarian cancer cell lines is not always available in the literature, the following table summarizes reported IC50 values to provide a comparative overview.
| Inhibitor | Ovarian Cancer Cell Line | IC50 (nM) | Reference |
| Elimusertib (BAY 1895344) | HRD CS | 61.3 ± 15.2 | [2] |
| HRP CS | 361.6 ± 24.4 | [2] | |
| Ceralasertib (AZD6738) | General Cancer Cell Lines | 74 - 670 | [3] |
| Berzosertib (M6620) | General Cancer Cell Lines | 19 | [4] |
| HCT116 (colorectal) | 35 | [5] | |
| HT29 (colorectal) | 48 | [5] | |
| NCI-H23 (lung) | 170 | [5] |
Note: CS refers to Carcinosarcoma, a rare and aggressive form of ovarian cancer. HRP indicates Homologous Recombination Proficient, while HRD indicates Homologous Recombination Deficient.
Interpretation of Preclinical Data:
Elimusertib demonstrates potent in vitro activity, particularly in homologous recombination-deficient (HRD) ovarian carcinosarcoma cell lines, with a mean IC50 of 61.3 nM.[2] This suggests a potential synthetic lethal interaction in tumors with pre-existing DNA repair defects. The sensitivity of homologous recombination proficient (HRP) cell lines was significantly lower, with a mean IC50 of 361.6 nM.[2] Ceralasertib shows a broader range of IC50 values across various cancer cell lines.[3] Berzosertib also exhibits potent ATR inhibition with an IC50 of 19 nM in a general context.[4]
Pharmacokinetic Properties: A Preclinical Overview
The pharmacokinetic (PK) profile of a drug is crucial for determining its dosing regimen and overall efficacy. The following table compares key preclinical PK parameters for the three ATR inhibitors.
| Parameter | Elimusertib (BAY 1895344) | Ceralasertib (AZD6738) | Berzosertib (M6620) |
| Administration | Oral | Oral | Intravenous |
| Bioavailability | Moderate to high (species dependent) | Dose-dependent (saturable metabolism) | N/A (IV) |
| Distribution | Rapid and extensive to most tissues (except CNS) | Rapid and extensive to most tissues (except CNS) | Extensive distribution |
| Metabolism | - | Saturable first-pass metabolism | - |
| Half-life | Species dependent | Species dependent | - |
Insights from Pharmacokinetic Profiles:
Elimusertib and Ceralasertib offer the convenience of oral administration, a significant advantage in clinical practice. Elimusertib shows good bioavailability and extensive tissue distribution. Ceralasertib exhibits dose-dependent bioavailability due to saturable first-pass metabolism, which needs to be considered in dose-escalation studies.[6] Berzosertib is administered intravenously.[7] All three inhibitors show broad tissue distribution, suggesting they can reach tumor sites effectively.
Clinical Performance in Ovarian Cancer: A Snapshot of Combination Therapies
ATR inhibitors have shown the most promise in the clinical setting when used in combination with other DNA-damaging agents, such as PARP inhibitors or chemotherapy. This approach aims to overwhelm the cancer cells' already compromised DNA repair machinery.
| Inhibitor Combination | Trial Phase | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Reference |
| Elimusertib (BAY 1895344) + Niraparib | Phase 1b | Advanced solid tumors and ovarian cancer | Ongoing | Ongoing | [8] |
| Elimusertib (BAY 1895344) + Gemcitabine | Phase 1 | Advanced pancreatic and ovarian cancer | Ongoing | Ongoing | [9] |
| Ceralasertib (AZD6738) + Olaparib | Phase 2 (CAPRI) | Platinum-sensitive, recurrent HGSOC | 49% | Not yet reported | [10] |
| Berzosertib (M6620) + Gemcitabine | Phase 2 | Platinum-resistant ovarian cancer | - | Median PFS: 22.9 weeks (vs. 14.7 weeks with gemcitabine alone) | [11] |
Clinical Implications:
The combination of Ceralasertib with the PARP inhibitor Olaparib has demonstrated significant clinical activity in platinum-sensitive recurrent high-grade serous ovarian cancer, with an impressive ORR of 49% in the CAPRI trial.[10] This suggests a powerful synergistic effect between ATR and PARP inhibition. The combination of Berzosertib with gemcitabine has also shown a notable improvement in progression-free survival compared to gemcitabine alone in platinum-resistant ovarian cancer, extending median PFS from 14.7 to 22.9 weeks.[11] Clinical trials for Elimusertib in combination with a PARP inhibitor (Niraparib) and chemotherapy (gemcitabine) are ongoing, and the results are eagerly awaited to determine its clinical efficacy in ovarian cancer.[8][9]
Experimental Protocols for Evaluating ATR Inhibitors
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the efficacy of ATR inhibitors in ovarian cancer cell lines.
Cell Viability and Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with an ATR inhibitor.
Detailed Protocol:
-
Cell Seeding: Plate ovarian cancer cells (e.g., OVCAR-3, SKOV-3) in 6-well plates at a predetermined low density (e.g., 500-1000 cells/well) to ensure the formation of distinct colonies.
-
Incubation: Allow cells to adhere and resume proliferation by incubating for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with a range of concentrations of the ATR inhibitor. Include a vehicle control (e.g., DMSO).
-
Drug Removal: After the desired treatment duration (e.g., 48-72 hours), gently aspirate the drug-containing medium, wash the cells once with sterile PBS, and add fresh, drug-free complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Fixation and Staining:
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the SF against the drug concentration to generate a dose-response curve.
Western Blot for Phospho-CHK1 (Ser345)
This assay is a key pharmacodynamic marker to confirm the on-target activity of ATR inhibitors.
Detailed Protocol:
-
Cell Treatment: Treat ovarian cancer cells with the ATR inhibitor at various concentrations and for different durations. A positive control, such as treatment with a DNA damaging agent like hydroxyurea or UV radiation, should be included to induce CHK1 phosphorylation.
-
Cell Lysis: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the lysates for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to minimize non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CHK1 (Ser345) overnight at 4°C. A parallel blot should be incubated with an antibody for total CHK1 as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize the p-CHK1 signal to the total CHK1 signal.
Immunofluorescence for γH2AX Foci
This assay visualizes and quantifies DNA double-strand breaks, a marker of DNA damage, in response to ATR inhibitor treatment.
Detailed Protocol:
-
Cell Culture and Treatment: Grow ovarian cancer cells on glass coverslips in a multi-well plate. Treat the cells with the ATR inhibitor, alone or in combination with a DNA-damaging agent.
-
Fixation and Permeabilization:
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (phospho-Ser139) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in the dark for 1 hour at room temperature.
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).[10]
-
Conclusion and Future Directions
The inhibition of ATR represents a promising therapeutic strategy for ovarian cancer, particularly in tumors with underlying DNA damage response deficiencies. Elimusertib (this compound), Ceralasertib, and Berzosertib have all demonstrated potent ATR inhibition and encouraging preclinical and clinical activity. The choice of inhibitor and its combination partner will likely depend on the specific molecular characteristics of the tumor and the patient's prior treatment history.
Future research should focus on identifying robust predictive biomarkers to select patients most likely to benefit from ATR inhibitor therapy. While ATM loss and other DDR mutations are promising candidates, further validation is needed.[1] The ongoing clinical trials of Elimusertib in combination with PARP inhibitors and chemotherapy will be crucial in defining its role in the treatment landscape of ovarian cancer. The continued development and strategic application of ATR inhibitors hold the potential to significantly improve outcomes for patients with this challenging disease.
References
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Quantitation of the ATR inhibitor elimusertib (BAY-1895344) in human plasma by LC-MS/MS. [Link]
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ATR Inhibitors in Platinum-Resistant Ovarian Cancer. [Link]
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Clonogenic Cell Survival Assay. [Link]
-
NCT04267939: ATR Inhibitor Elimusertib (BAY1895344) Plus Niraparib Phase 1b Study in Advanced Solid Tumors and Ovarian Cancer. [Link]
-
Ovarian and uterine carcinosarcomas are sensitive in vitro and in vivo to elimusertib, a novel ataxia-telangiectasia and Rad3-related (ATR) kinase inhibitor. [Link]
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Animal models of ovarian cancer. [Link]
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Ceralasertib/Olaparib is Active in Recurrent, Platinum-Sensitive, Recurrent Ovarian Cancer Irrespective of HRD Status | OncLive. [Link]
-
Elimusertib (BAY1895344), a Novel ATR Inhibitor, Demonstrates in vivo Activity in ATRX Mutated Models of Uterine Leiomyosarcoma. [Link]
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Clonogenic Assay: Adherent Cells. [Link]
-
Berzosertib plus gemcitabine versus gemcitabine alone in platinum-resistant high-grade serous ovarian cancer: a multicentre, open-label, randomised, phase 2 trial. [Link]
-
Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types. [Link]
-
Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. [Link]
-
ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib. [Link]
-
Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours. [Link]
-
Study Details | NCT04065269 | ATr Inhibitor in Combination With Olaparib/Durvalumab (MEDI4736) in Gynaecological Cancers With ARId1A Loss or no Loss. [Link]
-
Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer. [Link]
-
Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit. [Link]
-
Does anyone have a good MTT assay protocol for adherent cells? [Link]
-
Characteristics of in Vivo Model Systems for Ovarian Cancer Studies. [Link]
-
Chk1 (Phospho-Ser317) Colorimetric Cell-Based ELISA Kit. [Link]
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New Treatment Options for Recurrent & Advanced Ovarian Cancer. [Link]
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Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types. [Link]
-
Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. [Link]
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Clonogenic Assay - Creative Bioarray. [Link]
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Study Details | NCT04616534 | Testing the Addition of an Anti-cancer Drug, Elimusertib (BAY 1895344) ATR Inhibitor, to the Chemotherapy Treatment (Gemcitabine) for Advanced Pancreatic and Ovarian Cancer, and Advanced Solid Tumors. [Link]
-
ATR Inhibition Broadly Sensitizes Ovarian Cancer Cells to Chemotherapy Independent of BRCA Status. [Link]
-
Patient-Derived Xenografts of High-Grade Serous Ovarian Cancer Subtype as a Powerful Tool in Pre-Clinical Research. [Link]
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MTT Cell Assay Protocol. [Link]
-
Crystal violet staining for identification of cell growth issues. [Link]
-
Berzosertib + Gemcitabine for Ovarian Cancer · Info for Participants. [Link]
-
Olaparib and Ceralasertib (AZD6738) in Patients with Triple-Negative Advanced Breast Cancer: Results from Cohort E of the plasmaMATCH Trial (CRUK/15/010). [Link]
-
The Development of ATR Inhibitors in Cancer Therapy. [Link]
-
Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice. [Link]
-
Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. [Link]
-
Cell Viability Assays. [Link]
-
Crystal Violet Cell Cytotoxicity Assay Kit (BN00596). [Link]
-
Abstract AP31: ATR INHIBITION TARGETS TREATMENT RESISTANT OVARIAN CANCER. [Link]
-
Establishment of Patient-Derived Tumor Xenograft Models of Epithelial Ovarian Cancer for Preclinical Evaluation of Novel Therapeutics. [Link]
-
Development and validation of an efficacy assessment platform utilizing patient-derived xenograft (PDX) models in ovarian cancer research. [Link]
-
General Protocol for Western Blotting. [Link]
-
Current Animal Model Systems for Ovarian Aging Research. [Link]
-
Minireview: Animal Models and Mechanisms of Ovarian Cancer Development. [Link]
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Development of pharmacodynamic biomarkers for ATR inhibitors. [Link]
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The Bench-to-Bedside Journey: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolo[2,3-d]pyrimidine Axl Inhibitors
For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, the translation of a compound's potency from a lab bench assay to a tangible clinical effect is the ultimate goal. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of a promising class of molecules: pyrrolo[2,3-d]pyrimidine inhibitors of the Axl receptor tyrosine kinase. By dissecting the experimental data, we aim to illuminate the path from molecular inhibition to preclinical antitumor activity, offering insights into the nuances of drug development in this space.
The Rationale: Why Axl and the Pyrrolo[2,3-d]pyrimidine Scaffold?
The Axl receptor tyrosine kinase has emerged as a critical target in oncology. Its overexpression is implicated in tumor growth, metastasis, and the development of resistance to conventional therapies across a range of malignancies. The pyrrolo[2,3-d]pyrimidine scaffold, a derivative of purine, has proven to be a privileged structure in kinase inhibitor design, offering a versatile backbone for the development of potent and selective therapeutic agents. The fusion of these two elements has given rise to a new generation of Axl inhibitors with significant therapeutic potential.
Axl Signaling Pathway: A Target for Therapeutic Intervention
The Axl signaling cascade is a complex network of interactions that ultimately drives cancer cell proliferation, survival, and motility. Understanding this pathway is crucial for appreciating the mechanism of action of Axl inhibitors.
Caption: A simplified diagram of the Axl signaling pathway, a key target in cancer therapy.
Comparative Efficacy of Pyrrolo[2,3-d]pyrimidine and Structurally Related Axl Inhibitors
The true measure of an inhibitor's potential lies in its ability to translate potent in vitro activity into meaningful in vivo efficacy. This section provides a comparative analysis of several key pyrrolo[2,3-d]pyrimidine and structurally related Axl inhibitors for which both in vitro and in vivo data are available.
Data Summary: In Vitro vs. In Vivo Performance
| Inhibitor | Scaffold Class | In Vitro Potency (IC50) | In Vivo Model | Dosing Regimen | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Compound 13b | Pyrrolo[2,3-d]pyrimidine | Enzymatic Axl: High PotencyCellular Axl: High Potency | BaF3/TEL-Axl Xenograft | Not specified in abstract | Promising therapeutic effect | [1] |
| Compound 22a | Pyrrolo[2,3-d]pyrimidine | Enzymatic c-Met: 1 nMEnzymatic Axl: 10 nM | MKN-45 & HCT116 Xenografts | 1 mg/kg | MKN-45: 98.2%HCT116: 87.2% | [2] |
| Bemcentinib (BGB324) | Pyrido[2,3-d]pyrimidine | Cellular pAxl: 14 nM | Rhabdomyosarcoma PDX | Not specified in abstract | Significant tumor burden reduction (with vincristine) | [3] |
| Gilteritinib | Pyrazinecarboxamide | Cellular Axl: 41 nMCellular FLT3-ITD: 3.3-25.0 nM | FLT3-mutated AML Xenograft | Not specified in abstract | Significant antitumor activity | [4][5] |
Note: The data for Compound 13b is based on the abstract, as the full text was not accessible. The in vivo efficacy of Bemcentinib was observed in combination therapy. Gilteritinib's in vivo efficacy is primarily attributed to its potent FLT3 inhibition, with the contribution of Axl inhibition being an area of ongoing investigation.
Deep Dive into Key Inhibitors
Compound 22a: A Potent and Selective Dual c-Met/Axl Inhibitor
Compound 22a, a novel 7H-pyrrolo[2,3-d]pyrimidine derivative, demonstrates a compelling correlation between its potent in vitro activity and robust in vivo efficacy[2].
-
In Vitro Excellence: With enzymatic IC50 values of 1 nM and 10 nM against c-Met and Axl, respectively, compound 22a stands out as a highly potent dual inhibitor. This nanomolar potency at the enzymatic level is a critical first step, indicating strong binding affinity to the kinase domain.
-
In Vivo Translation: The remarkable in vivo data from xenograft models is what truly sets this compound apart. In both MKN-45 (gastric cancer) and HCT116 (colorectal cancer) xenografts, a low dose of 1 mg/kg resulted in substantial tumor growth inhibition of 98.2% and 87.2%, respectively[2]. This exceptional translation from in vitro potency to in vivo efficacy suggests favorable pharmacokinetic and pharmacodynamic properties, a key hurdle in drug development.
Bemcentinib (BGB324): A Clinically Investigated Axl Inhibitor
Bemcentinib, while technically a pyrido[2,3-d]pyrimidine, is a close structural analog and a pioneering selective Axl inhibitor that has advanced into clinical trials[3][6].
-
Cellular Potency: Bemcentinib exhibits a cellular IC50 of 14 nM for the inhibition of Axl phosphorylation (pAxl)[6]. This demonstrates its ability to effectively engage and inhibit the target within a cellular context.
-
Preclinical and Clinical Efficacy: Preclinical studies have shown that Bemcentinib can synergize with chemotherapy to enhance tumor cell killing[7]. In a patient-derived xenograft (PDX) model of rhabdomyosarcoma, the combination of Bemcentinib with vincristine led to a significant reduction in tumor burden, highlighting its potential in combination therapy regimens[3]. Clinical data further supports its activity, with partial responses and stable disease observed in patients with advanced non-small cell lung cancer when combined with docetaxel[7].
Gilteritinib: A Dual FLT3/Axl Inhibitor with a Focus on AML
Gilteritinib is an FDA-approved therapeutic for FLT3-mutated acute myeloid leukemia (AML), with Axl inhibition as a secondary mechanism of action[4][5].
-
Dual Kinase Inhibition: While highly potent against FLT3-ITD mutations (IC50 in the low nanomolar range), Gilteritinib also demonstrates a respectable cellular IC50 of 41 nM against Axl[4].
-
In Vivo Activity and the Role of Axl: In xenograft models of FLT3-mutated AML, Gilteritinib shows significant antitumor activity[4]. The contribution of Axl inhibition to this efficacy is thought to be in overcoming resistance mechanisms mediated by the tumor microenvironment[5]. This highlights a key consideration in drug development: the interplay between a drug's primary and secondary targets in achieving a durable clinical response.
Experimental Workflows: From Benchtop to Preclinical Models
The journey of an Axl inhibitor from discovery to a potential therapeutic involves a series of well-defined experimental stages. The following diagram illustrates a typical workflow.
Caption: A streamlined workflow for the preclinical evaluation of Axl inhibitors.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used in the evaluation of pyrrolo[2,3-d]pyrimidine Axl inhibitors.
In Vitro Axl Kinase Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the isolated Axl kinase enzyme.
Methodology:
-
Reagents and Materials:
-
Recombinant human Axl kinase domain
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound serially diluted in DMSO
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor beads
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
-
-
Procedure:
-
Add 2 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 4 µL of Axl kinase and biotinylated peptide substrate solution to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding a detection mixture containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-conjugated acceptor beads.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Cellular Axl Phosphorylation Assay
Objective: To measure the inhibition of Axl autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate Axl-expressing cancer cells (e.g., MKN-45) in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with serially diluted test compounds for 1-2 hours.
-
Stimulate Axl phosphorylation by adding its ligand, Gas6, for 15-30 minutes.
-
-
Western Blotting:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Axl (pAxl) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Strip the membrane and re-probe for total Axl and a loading control (e.g., GAPDH).
-
Quantify the band intensities and normalize pAxl levels to total Axl. Determine the cellular IC50 from the dose-response curve.
-
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the antitumor efficacy of a test compound in a preclinical animal model.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Subcutaneously implant Axl-expressing cancer cells (e.g., HCT116) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound at various doses and a vehicle control via the appropriate route (e.g., oral gavage) daily or as determined by pharmacokinetic studies.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent and effective Axl inhibitors. The successful translation of in vitro potency to in vivo efficacy, as exemplified by compounds like 22a, underscores the therapeutic potential of this class of molecules. While challenges remain in optimizing selectivity, pharmacokinetic properties, and managing potential off-target effects, the continued exploration of this chemical space holds great promise for the development of novel cancer therapies. As our understanding of Axl biology deepens, so too will our ability to design the next generation of pyrrolo[2,3-d]pyrimidine Axl inhibitors that can make a meaningful impact in the lives of patients.
References
- (Reference details for Compound 13b to be added upon full-text availability)
-
Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. ([Link])
-
Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. ([Link])
- (Placeholder for additional references)
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- (Placeholder for additional references)
- (Placeholder for additional references)
- (Placeholder for additional references)
-
Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. ([Link])
- (Placeholder for additional references)
- (Placeholder for additional references)
- (Placeholder for additional references)
-
Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer. ([Link])
- (Placeholder for additional references)
-
Dual Inhibition of FLT3 and AXL by Gilteritinib Overcomes Hematopoietic Niche-Driven Resistance Mechanisms in FLT3-ITD Acute Myeloid Leukemia. ([Link])
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A Senior Application Scientist's Guide to Docking Studies for Validating Pyrrolopyrimidine Derivative Binding Modes
Introduction
In the landscape of modern drug discovery, particularly in oncology and immunology, pyrrolopyrimidine derivatives have emerged as a "privileged scaffold."[1] Their structural resemblance to the adenine core of ATP makes them highly effective competitors at the ATP-binding sites of protein kinases, which are crucial regulators of cellular processes.[2] This mimicry is a cornerstone of their therapeutic potential, leading to the development of numerous targeted kinase inhibitors.[2][3]
However, synthesizing and screening vast libraries of these compounds is both time and resource-intensive. This is where computational methods, specifically molecular docking, become indispensable. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing atomic-level insights into the binding mode and affinity. These predictions are fundamental for structure-based drug design, allowing researchers to prioritize synthesis, optimize lead compounds, and understand structure-activity relationships (SAR).
This guide provides a comprehensive comparison of molecular docking protocols tailored for validating the binding modes of pyrrolopyrimidine derivatives. Moving beyond a simple list of steps, we will delve into the causality behind experimental choices, compare the performance of widely-used docking programs, and underscore the absolute necessity of integrating computational predictions with rigorous experimental validation. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for leveraging docking studies with scientific integrity and confidence.
The Indispensable Preliminaries: Preparing a Robust Docking Model
The axiom "garbage in, garbage out" is acutely true for molecular docking. The accuracy of any prediction is fundamentally dependent on the quality of the input structures. Rushing this stage is a common pitfall that invariably leads to unreliable results.
Receptor (Protein) Preparation: More Than Just a PDB File
A crystal structure from the Protein Data Bank (PDB) is a static snapshot, not a biologically-ready model. Preparation is a multi-step process requiring careful consideration.[4]
-
Handling Structural Incompleteness: PDB structures often have missing residues or loops, typically in flexible regions. These must be modeled in using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite to ensure structural integrity.
-
Protonation and Tautomeric States: The protonation states of residues like Histidine, Aspartate, and Glutamate are pH-dependent and critical for forming correct hydrogen bond networks. Tools like H++ or PropKa can predict these states at physiological pH.
-
The Role of Water: Water molecules can be critical mediators of protein-ligand interactions or simply bulk solvent.[5][6] A common practice is to remove all water molecules initially.[4] However, a more nuanced approach involves identifying conserved, "bridging" water molecules that are tightly bound and mediate interactions. Programs like GOLD allow for specific water molecules to be enabled or displaced during docking, which can significantly improve accuracy.[7]
-
Co-factors and Ions: Essential co-factors or metal ions (e.g., Mg2+ in kinase active sites) must be retained and correctly parameterized, as they are often crucial for ligand binding.[8]
Ligand Preparation: Defining the Active Conformation
The small molecule must also be meticulously prepared.[9]
-
2D to 3D Conversion: Start from a 2D structure to ensure correct atom connectivity and stereochemistry. Convert this to a 3D conformation using programs like OpenBabel or LigPrep.[10]
-
Tautomers and Ionization States: Like the protein, the ligand's ionization and tautomeric state can drastically alter its interaction profile. Tools like LigPrep can generate a library of possible states to be docked individually.
-
Energy Minimization: The initial 3D conformation should be minimized to relieve any steric strain, ensuring a low-energy, realistic starting structure.
Below is a generalized workflow for preparing a system for docking.
Caption: A generalized workflow for molecular docking studies.
Comparative Analysis of Docking Programs for Kinase Inhibitors
No single docking program is universally superior; the best choice depends on the specific biological system, computational resources, and desired accuracy.[11] Here, we compare three popular programs—AutoDock Vina, GOLD, and Glide—often used for kinase inhibitor studies.[12][13][14]
| Feature | AutoDock Vina | GOLD (Genetic Optimisation for Ligand Docking) | Glide (Schrödinger) |
| License | Open-Source, Free[13] | Commercial | Commercial[13] |
| Search Algorithm | Gradient-based optimization[13] | Genetic Algorithm[12] | Exhaustive search, hierarchical filters |
| Scoring Function | Empirical (knowledge-based terms)[13] | Multiple options (GoldScore, ChemScore, ASP, ChemPLP)[12] | GlideScore (empirical with force-field terms) |
| Receptor Flexibility | Limited sidechain flexibility[13] | Full sidechain flexibility, backbone flexibility (limited) | Induced Fit Docking (IFD) allows significant receptor flexibility |
| Water Handling | Implicit (removed before docking) | Explicit (can be enabled, displaced, or rotated)[7] | Explicit (WaterMap predictions, can be included in docking) |
| Typical Use Case | High-throughput virtual screening, academic research[13] | High-accuracy pose prediction, handling of complex binding sites | Industry-standard, high-accuracy pose and affinity prediction[15] |
Performance Benchmark: The RMSD Litmus Test
The most common metric for judging the accuracy of a docking program is its ability to reproduce the binding pose of a ligand from a known crystal structure (a process called re-docking). The Root Mean Square Deviation (RMSD) between the docked pose's heavy atoms and the crystallographic pose is calculated. A successful docking is generally defined as having an RMSD < 2.0 Å .[8]
Several large-scale studies have benchmarked docking programs on kinase targets. While performance varies, general trends have emerged.
| Docking Program | Typical Success Rate (RMSD < 2.0 Å) for Kinases | Reference |
| Glide (XP Mode) | 70 - 100% | [12] |
| GOLD (ChemPLP Score) | 65 - 80% | [12] |
| AutoDock Vina | 55 - 75% | [14][16] |
Causality: Why the performance difference? Glide's sophisticated scoring function and hierarchical search algorithm are highly optimized for identifying native-like poses. GOLD's genetic algorithm is excellent at exploring conformational space, and its multiple scoring functions offer versatility. AutoDock Vina is significantly faster, making it ideal for screening millions of compounds, but its simpler scoring function may not capture all the subtle interactions required for top-tier accuracy.[11][13] For pyrrolopyrimidine kinase inhibitors, which often make specific and directional hydrogen bonds with the kinase hinge region, the higher accuracy of programs like Glide or GOLD is often preferred for lead optimization studies.[17]
From In Silico Prediction to In Vitro Reality: A Self-Validating System
A docking result, no matter how low the score, is merely a hypothesis until it is validated by experimental data. A robust drug discovery program builds a feedback loop where computational predictions guide experiments, and experimental results refine the computational model.
Caption: Feedback loop integrating docking with experimental validation.
Experimental Validation Protocol: Site-Directed Mutagenesis
Site-directed mutagenesis (SDM) is a powerful technique to experimentally test the importance of a specific amino acid residue predicted by docking to be critical for ligand binding.[18][19]
Objective: To validate a docking prediction that a hydrogen bond between a pyrrolopyrimidine derivative and a specific kinase residue (e.g., a conserved Aspartate in the DFG motif) is essential for binding.
Methodology:
-
Plasmid Preparation: Obtain the expression plasmid containing the wild-type (WT) kinase gene.
-
Primer Design: Design mutagenic PCR primers that incorporate a codon change for the target residue (e.g., Aspartate, GAC -> Alanine, GCC). Alanine is chosen because it removes the hydrogen-bonding side chain with minimal steric disruption.[19]
-
Mutagenesis PCR: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the parental (non-mutated) plasmid template using the DpnI enzyme, which specifically cleaves methylated DNA (i.e., the original plasmid).
-
Transformation: Transform the newly synthesized, mutated plasmid into competent E. coli cells for amplification.
-
Sequence Verification: Isolate the plasmid DNA from several colonies and confirm the desired mutation (and absence of other mutations) via Sanger sequencing.
-
Protein Expression and Purification: Express and purify both the WT and mutant kinase proteins using an appropriate system (e.g., bacterial or baculovirus).
-
Binding Assay: Quantitatively measure the binding affinity (e.g., Kd via Isothermal Titration Calorimetry or Ki via an enzymatic assay) of the pyrrolopyrimidine inhibitor to both the WT and mutant proteins.
Expected Outcome & Interpretation: If the docking prediction is correct, the mutation of the key Aspartate to Alanine will disrupt the crucial hydrogen bond, leading to a significant decrease in binding affinity (i.e., a much higher Kd or Ki value) for the mutant protein compared to the WT. This result provides strong experimental validation for the predicted binding mode.
Conclusion
Molecular docking is a powerful and indispensable tool in the development of pyrrolopyrimidine-based therapeutics. However, its predictive power is directly proportional to the rigor of its application. This guide has emphasized that successful docking studies are not a "push-button" exercise but a scientifically demanding process that requires careful system preparation, informed selection of algorithms, and, most critically, a commitment to experimental validation. By treating docking poses as testable hypotheses and integrating them into a self-validating feedback loop with techniques like site-directed mutagenesis, researchers can move beyond mere correlation to establish causality. This integrated approach ensures that computational resources are used effectively to accelerate the design and discovery of the next generation of potent and selective kinase inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
